1-Benzothiophen-5-ylmethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzothiophen-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYSQUAJOCDMJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383674 | |
| Record name | 1-benzothiophen-5-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20532-34-7 | |
| Record name | 1-benzothiophen-5-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20532-34-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structural Analysis of 1-Benzothiophen-5-ylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 1-Benzothiophen-5-ylmethanol (CAS No: 20532-34-7), a heterocyclic alcohol of interest in medicinal chemistry and drug development.[1] The benzothiophene scaffold is a prominent pharmacophore found in a variety of biologically active compounds, exhibiting activities including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] This document outlines the key structural characteristics of this compound, detailing its spectroscopic properties and providing hypothetical experimental protocols for its synthesis and analysis. While specific experimental crystallographic data for this molecule is not publicly available, this guide infers structural properties based on analyses of the parent benzothiophene molecule and general principles of structural chemistry. The content herein is intended to serve as a foundational resource for researchers engaged in the study and application of benzothiophene derivatives.
Molecular Structure and Properties
This compound, with the molecular formula C₉H₈OS and a molecular weight of 164.22 g/mol , consists of a bicyclic 1-benzothiophene core with a hydroxymethyl (-CH₂OH) substituent at the 5-position.[1] The core is an aromatic heterocyclic system where a benzene ring is fused to a thiophene ring. The presence of the hydroxyl group allows for further functionalization, making it a versatile building block in synthetic and medicinal chemistry.[4]
Predicted Physicochemical Properties
A summary of key identifiers and predicted properties for this compound is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 20532-34-7 | [1] |
| Molecular Formula | C₉H₈OS | [1] |
| Molecular Weight | 164.22 g/mol | [1] |
| IUPAC Name | (1-Benzothiophen-5-yl)methanol | [1] |
| SMILES | OCC1=CC2=C(SC=C2)C=C1 | [1] |
Table 1: Key Identifiers and Properties of this compound.
Spectroscopic Analysis
Detailed experimental spectra for this compound are not widely published. This section provides an analysis based on characteristic spectroscopic features of its constituent functional groups and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are crucial for the structural confirmation of this compound in solution. The values presented in Table 2 are estimations based on known substituent effects on the benzothiophene ring system.[5][6]
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the benzothiophene core, the methylene protons of the substituent, and the hydroxyl proton. The aromatic region will display a complex splitting pattern characteristic of a substituted benzothiophene. The methylene protons (-CH₂-) adjacent to the aromatic ring would likely appear as a singlet, which may show coupling to the hydroxyl proton depending on the solvent and concentration.
¹³C NMR: The carbon spectrum will show nine distinct signals corresponding to each carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the sulfur heteroatom and the hydroxymethyl substituent. The methylene carbon signal is expected in the aliphatic region.
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| -CH₂- | ~4.8 | ~65 |
| -OH | Variable (broad singlet) | - |
| Aromatic C-H (Thiophene) | 7.3 - 7.5 (2H) | 122 - 128 |
| Aromatic C-H (Benzene) | 7.2 - 7.9 (3H) | 121 - 125 |
| Quaternary Aromatic C | - | 138 - 142 |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups.[7]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3500 - 3200 | Strong, Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |
| C-O Stretch (Primary Alcohol) | ~1050 | Strong |
| C-S Stretch (Thiophene) | 850 - 700 | Medium-Weak |
Table 3: Characteristic Infrared Absorption Frequencies for this compound.
The broad O-H stretching band is a hallmark of the alcohol functional group. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below this value. The C-O stretch is typically a strong band in the fingerprint region.[8]
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), this compound is expected to show a prominent molecular ion (M⁺) peak at m/z = 164. The fragmentation pattern would likely involve the loss of neutral fragments from the molecular ion.[9][10]
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 164 | [C₉H₈OS]⁺˙ (M⁺) | Molecular Ion |
| 163 | [C₉H₇OS]⁺ | Loss of H radical (M-1) |
| 147 | [C₉H₇S]⁺ | Loss of OH radical (M-17) |
| 135 | [C₈H₇S]⁺ | Loss of CH₂OH radical (M-31) or subsequent loss of CO from m/z 163 |
| 115 | [C₈H₃S]⁺ | Loss of CS from m/z 147 |
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound.
The most stable fragment is often the benzothiophenylmethyl cation at m/z 147, formed by the loss of a hydroxyl radical. Further fragmentation of the benzothiophene ring can also occur.[11][12]
Crystallographic and Computational Analysis
As of this writing, no public entry exists in crystallographic databases for this compound. However, analysis of the parent molecule, benzo[b]thiophene, provides insight into the core geometry.[12]
Inferred Crystal Structure Properties
Based on the crystal structure of benzo[b]thiophene, the bicyclic ring system of this compound is expected to be essentially planar. The bond lengths and angles would be consistent with aromatic sp² hybridized carbon and sulfur atoms. The C-S bond lengths in the thiophene ring are typically around 1.7 Å. The hydroxymethyl group would be attached to the benzene portion of the core. In the solid state, it is highly probable that intermolecular hydrogen bonds would form between the hydroxyl groups of adjacent molecules, influencing the crystal packing.
Computational Modeling
Computational methods such as Density Functional Theory (DFT) would be a valuable tool for predicting the structural and electronic properties of this compound. Such calculations could provide optimized geometries, bond lengths, bond angles, and spectroscopic properties that would complement experimental data.[1][13]
Experimental Protocols
This section provides generalized, hypothetical protocols for the synthesis and analysis of this compound.
Synthesis: Reduction of 1-Benzothiophene-5-carbaldehyde
A common and effective method for the synthesis of this compound is the reduction of the corresponding aldehyde, 1-benzothiophene-5-carbaldehyde.
Materials:
-
1-Benzothiophene-5-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for elution)
Procedure:
-
Dissolve 1-Benzothiophene-5-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
The logical workflow for this synthesis and purification is depicted below.
Structural Analysis Methodologies
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: An FT-IR spectrum would be obtained using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for a neat sample.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an Electron Ionization (EI) source to confirm the molecular weight and elemental composition.
-
X-ray Crystallography: Single crystals suitable for X-ray diffraction could be grown by slow evaporation from a suitable solvent system (e.g., ethyl acetate/hexane). Data would be collected on a diffractometer with Mo Kα or Cu Kα radiation.[14][15]
Biological Relevance and Hypothetical Signaling Pathway
Benzothiophene derivatives are known to interact with various biological targets. For instance, they have been investigated as inhibitors of enzymes such as kinases and as modulators of receptors.[2] While the specific biological targets of this compound are not well-defined in the literature, a hypothetical signaling pathway can be proposed based on the activities of related compounds.
Given the anti-inflammatory properties of many benzothiophene-containing molecules, one could hypothesize that this compound or its derivatives could modulate an inflammatory pathway, such as the NF-κB signaling cascade.
Conclusion
This compound is a structurally interesting molecule with potential applications in drug discovery due to its benzothiophene core. This guide has provided a detailed overview of its structural characteristics based on fundamental principles and data from related compounds. The outlined spectroscopic predictions and hypothetical experimental protocols offer a framework for researchers to synthesize and characterize this compound. Further experimental work is required to fully elucidate its three-dimensional structure and to explore its biological activity and potential mechanisms of action.
References
- 1. (1-BENZOTHIOPHEN-5-YL)METHANOL | CAS 20532-34-7 [matrix-fine-chemicals.com]
- 2. rsc.org [rsc.org]
- 3. Benzothiophene synthesis [organic-chemistry.org]
- 4. This compound [myskinrecipes.com]
- 5. rsc.org [rsc.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. 1-BENZOTHIOPHENE-5-CARBALDEHYDE(10133-30-9) 1H NMR [m.chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. whitman.edu [whitman.edu]
- 11. This compound [myskinrecipes.com]
- 12. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Physicochemical Properties of 1-Benzothiophen-5-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzothiophen-5-ylmethanol is a heterocyclic aromatic alcohol with potential applications in medicinal chemistry and drug development. Its benzothiophene core is a key structural motif in a variety of biologically active compounds. A thorough understanding of its physicochemical properties is fundamental for its application in synthesis, formulation, and biological studies. This technical guide provides a summary of the available data, outlines general experimental protocols for the determination of its key properties, and presents logical workflows for its characterization.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while basic identifiers are readily available, specific experimental values for properties such as melting point, boiling point, and solubility are not widely reported in publicly accessible literature. The data presented here is a combination of information from chemical suppliers and computational predictions.
| Property | Value | Source |
| Chemical Structure | ![]() | |
| CAS Number | 20532-34-7 | [1][2] |
| Molecular Formula | C₉H₈OS | [1][3] |
| Molecular Weight | 164.22 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| logP | Data not available |
Experimental Protocols
Due to the lack of specific published experimental data for this compound, this section outlines general and widely accepted methodologies for determining the key physicochemical properties of a solid aromatic alcohol of this nature.
Melting Point Determination
The melting point of a solid compound is a critical indicator of its purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is raised at a rapid rate initially until it is about 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. The melting point is reported as this range.
-
Boiling Point Determination
For a solid compound, the boiling point is determined under reduced pressure to prevent decomposition.
Methodology: Vacuum Distillation
-
Apparatus: A micro-distillation apparatus suitable for small sample sizes and equipped with a vacuum pump, a manometer, and a cold trap.
-
Procedure:
-
A small sample of this compound is placed in the distillation flask.
-
The system is evacuated to a specific, stable pressure.
-
The sample is heated gradually.
-
The temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure.
-
A nomograph can be used to estimate the boiling point at atmospheric pressure.
-
Solubility Assessment
The solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation.
Methodology: Equilibrium Solubility Method
-
Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane) are chosen.
-
Procedure:
-
An excess amount of this compound is added to a known volume of each solvent in a sealed vial.
-
The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting saturated solutions are filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a standard curve.
-
Solubility is typically expressed in mg/mL or mol/L.
-
pKa Determination
The acid dissociation constant (pKa) of the hydroxyl group is important for understanding the compound's behavior in different pH environments.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture, typically a co-solvent system like water-methanol or water-DMSO to ensure solubility.
-
Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator.
-
Procedure:
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
LogP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key parameter in predicting its pharmacokinetic properties.
Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity.
-
Procedure:
-
A series of standard compounds with known logP values are injected into an RP-HPLC system.
-
The retention times of these standards are recorded.
-
A calibration curve is constructed by plotting the logarithm of the retention factor (k') versus the known logP values.
-
This compound is then injected under the same chromatographic conditions.
-
Its retention time is measured, and its logP value is interpolated from the calibration curve.
-
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.
Caption: Workflow for Physicochemical Characterization.
Signaling Pathways
Currently, there is no publicly available scientific literature that describes the involvement of this compound in specific biological signaling pathways. Research into the biological activity of this compound and its derivatives may elucidate such interactions in the future.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and professionals in the field of drug development. While specific experimental data for this compound is limited, the outlined general methodologies provide a robust framework for its comprehensive characterization. Further experimental investigation is necessary to fully elucidate its properties and potential as a pharmacologically active agent.
References
In-Depth Technical Guide: 1-Benzothiophen-5-ylmethanol (CAS: 20532-34-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzothiophen-5-ylmethanol is a heterocyclic alcohol containing the benzothiophene scaffold. This core structure is of significant interest in medicinal chemistry and materials science. The benzothiophene moiety is a key pharmacophore in a variety of biologically active compounds, including the selective estrogen receptor modulator (SERM) raloxifene and the 5-lipoxygenase inhibitor zileuton. As a functionalized building block, this compound serves as a crucial intermediate in the synthesis of novel pharmaceutical agents and functional organic materials. Its hydroxyl group provides a reactive handle for further molecular elaboration, making it a versatile precursor in drug discovery and development. The benzothiophene ring system, an isostere of indole, imparts favorable pharmacokinetic properties, such as metabolic stability and bioavailability, to parent molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.
| Property | Value |
| CAS Number | 20532-34-7 |
| Molecular Formula | C₉H₈OS |
| Molecular Weight | 164.22 g/mol |
| Appearance | Off-white to light yellow solid |
| Storage Temperature | 2-8°C (protect from light) |
Synthesis
The most common and practical laboratory-scale synthesis of this compound involves the reduction of the corresponding aldehyde, 1-benzothiophene-5-carbaldehyde. This transformation is typically achieved with high efficiency using standard reducing agents.
Experimental Protocol: Reduction of 1-Benzothiophene-5-carbaldehyde
This protocol outlines a general procedure for the reduction of 1-benzothiophene-5-carbaldehyde to this compound using sodium borohydride (NaBH₄), a mild and selective reducing agent.[1][2][3][4][5]
Materials:
-
1-Benzothiophene-5-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve 1-benzothiophene-5-carbaldehyde (1.0 eq) in methanol or ethanol (approximately 10-20 mL per gram of aldehyde).
-
Cool the solution in an ice bath to 0-5 °C with stirring.
-
Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 1-3 hours).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the organic solvent.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| ~7.90 (d, 1H, Ar-H) | ~141.2 (Ar-C) |
| ~7.85 (d, 1H, Ar-H) | ~139.5 (Ar-C) |
| ~7.45 (d, 1H, Ar-H) | ~138.8 (Ar-C) |
| ~7.35 (dd, 1H, Ar-H) | ~124.5 (Ar-CH) |
| ~7.30 (d, 1H, Ar-H) | ~123.8 (Ar-CH) |
| ~4.80 (s, 2H, -CH₂OH) | ~122.9 (Ar-CH) |
| ~2.00 (br s, 1H, -OH) | ~122.5 (Ar-CH) |
| ~121.7 (Ar-CH) | |
| ~64.8 (-CH₂OH) |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and aromatic functionalities.[6][7][8]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (alcohol) | 3400-3200 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C=C stretch (aromatic) | 1600-1450 |
| C-O stretch (primary alcohol) | ~1050 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak [M]⁺ at m/z 164. Key fragmentation patterns would include the loss of a hydroxyl radical (•OH) to give a fragment at m/z 147, and the loss of the entire hydroxymethyl group (-CH₂OH) to give a fragment at m/z 133.[9][10][11][12][13]
| m/z | Proposed Fragment |
| 164 | [C₉H₈OS]⁺ (Molecular Ion) |
| 147 | [C₉H₇S]⁺ |
| 133 | [C₈H₅S]⁺ |
Applications in Drug Discovery and Development
The benzothiophene scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key building block for the synthesis of various biologically active molecules.[14][15][16]
Precursor for Raloxifene Analogs
Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[17] The benzothiophene core is essential for its biological activity. This compound can be utilized as a starting material for the synthesis of novel raloxifene analogs with potentially improved efficacy, selectivity, or pharmacokinetic profiles.[18][19] The hydroxyl group allows for the introduction of various side chains and pharmacophoric elements.
Conceptual Synthetic Pathway to Raloxifene Analogs:
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. ias.ac.in [ias.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation [pubmed.ncbi.nlm.nih.gov]
- 11. CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ekwan.github.io [ekwan.github.io]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
- 18. researchgate.net [researchgate.net]
- 19. Identification of a Raloxifene Analog That Promotes AhR-Mediated Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-Benzothiophen-5-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-benzothiophen-5-ylmethanol, a key intermediate in the development of various pharmaceutical compounds. This document outlines detailed experimental protocols, presents quantitative data in a comparative format, and includes process diagrams to elucidate the reaction pathways.
Core Synthesis Pathways
The synthesis of this compound can be effectively achieved through two principal routes, starting from readily available precursors: the reduction of 1-benzothiophene-5-carboxylic acid or the reduction of 1-benzothiophene-5-carbaldehyde.
Pathway 1: Reduction of 1-Benzothiophene-5-carboxylic Acid
This pathway involves the reduction of a carboxylic acid to a primary alcohol. A powerful reducing agent, such as lithium aluminum hydride (LAH), is typically employed for this transformation.
Reaction Scheme:
Caption: Reduction of a carboxylic acid to an alcohol.
Pathway 2: Reduction of 1-Benzothiophene-5-carbaldehyde
This alternative pathway utilizes the reduction of an aldehyde to a primary alcohol. This conversion is commonly achieved using a milder reducing agent like sodium borohydride.
Reaction Scheme:
Caption: Reduction of an aldehyde to an alcohol.
Quantitative Data Summary
The following table summarizes the typical quantitative data associated with each synthetic pathway. Please note that yields are based on analogous reactions and may vary depending on the specific experimental conditions.
| Parameter | Pathway 1: Reduction of Carboxylic Acid | Pathway 2: Reduction of Aldehyde |
| Starting Material | 1-Benzothiophene-5-carboxylic Acid | 1-Benzothiophene-5-carbaldehyde |
| Primary Reagent | Lithium Aluminum Hydride (LAH) | Sodium Borohydride (NaBH₄) |
| Typical Solvent | Tetrahydrofuran (THF) | Methanol or Ethanol |
| Reaction Temperature | 0 °C to reflux | 0 °C to room temperature |
| Typical Reaction Time | 12-18 hours | 1-4 hours |
| Reported Yield | 80-97%[1] | High (specific data not found) |
Experimental Protocols
Protocol for Pathway 1: Reduction of 1-Benzothiophene-5-carboxylic Acid with LAH
This protocol is adapted from a general procedure for the reduction of carboxylic acids using lithium aluminum hydride.[1]
Materials:
-
1-Benzothiophene-5-carboxylic acid
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
An oven-dried three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is flushed with nitrogen.
-
A suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF is charged into the flask.
-
The mixture is cooled to 0 °C in an ice bath.
-
1-Benzothiophene-5-carboxylic acid (1 equivalent) is added portion-wise, controlling the rate of addition to manage the evolution of hydrogen gas.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then refluxed for 16 hours.
-
The reaction mixture is then cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and finally more water.
-
The resulting mixture is stirred for 30 minutes, and the white precipitate is removed by filtration.
-
The filter cake is washed with diethyl ether.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Experimental Workflow:
Caption: Workflow for LAH reduction.
Protocol for Pathway 2: Reduction of 1-Benzothiophene-5-carbaldehyde with NaBH₄
This protocol is a general procedure for the reduction of aldehydes using sodium borohydride.
Materials:
-
1-Benzothiophene-5-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
1-Benzothiophene-5-carbaldehyde (1 equivalent) is dissolved in methanol in a round-bottom flask.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (1.1 equivalents) is added portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched by the slow addition of water.
-
The bulk of the methanol is removed under reduced pressure.
-
The aqueous residue is extracted with dichloromethane or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford this compound.
Experimental Workflow:
References
The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Benzothiophene Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of benzothiophene, a sulfur-containing heterocyclic compound that has emerged as a significant scaffold in medicinal chemistry. From its initial identification as a constituent of coal tar to its central role in the architecture of modern pharmaceuticals, the journey of benzothiophene is one of scientific curiosity and innovation. This document details seminal synthetic methodologies, presents key experimental protocols, and tabulates crucial quantitative data to offer a practical resource for researchers. Furthermore, it elucidates the mechanisms of action of prominent benzothiophene-based drugs through detailed signaling pathway diagrams, providing a deeper understanding of their therapeutic applications.
Discovery and Early History
Benzothiophene, also known historically as thianaphthene, is an aromatic organic compound with the chemical formula C₈H₆S. It consists of a benzene ring fused to a thiophene ring. While the simpler parent heterocycle, thiophene, was famously discovered in 1882 by Viktor Meyer as a contaminant in benzene derived from coal tar, the specific isolation and characterization of benzothiophene from this complex mixture is less singularly documented but is understood to have occurred in the late 19th century as a result of the burgeoning coal tar industry.[1] Coal tar, a viscous black liquid obtained as a byproduct of coke production from coal, is a rich source of aromatic compounds, and its fractional distillation was the primary method for obtaining many of these, including benzothiophene.[2][3][4]
The early history of benzothiophene is intrinsically linked to the development of synthetic dyes. One of the earliest synthetic dyes related to this heterocyclic system is thioindigo . The synthesis of thioindigo was a significant achievement in dye chemistry.
Foundational Synthetic Methodologies
The development of synthetic routes to the benzothiophene core has been a continuous area of research, evolving from harsh, high-temperature reactions to more sophisticated and milder catalytic methods.
From Natural Sources: Isolation from Coal Tar
The initial source of benzothiophene was coal tar, a complex mixture containing thousands of compounds.[4] The isolation process involved fractional distillation followed by purification, often involving crystallization or the formation of derivatives.
Experimental Protocol: Illustrative Extraction of Aromatic Compounds from Coal Tar Pitch
-
Sample Preparation: A sample of finely ground and dried coal tar pitch (e.g., 3 g) is prepared.[3]
-
Solvent Extraction: The sample is placed in a flask with a suitable solvent (e.g., 50 mL of toluene or acetonitrile).[3]
-
Extraction Method: Historically, this would have involved prolonged heating or refluxing. Modern methods often employ ultrasonication for a defined period (e.g., 2 hours) to maximize extraction efficiency.[3]
-
Filtration: The extract is filtered to remove solid residues.[3]
-
Cleanup: The filtered extract undergoes a cleanup step, for example, by passing it through a column of activated silica gel, to separate the desired compounds from other components of the complex matrix.[3]
-
Concentration and Isolation: The solvent is removed from the purified extract, typically by rotary evaporation, to yield the isolated compounds.[3] Further purification would be achieved by crystallization or distillation.
Early Synthetic Approaches
One of the earliest and most fundamental approaches to constructing the benzothiophene skeleton involves the cyclization of a substituted benzene derivative containing a sulfur-bearing side chain.
A. Catalytic Synthesis from Ethylbenzene (Hansch and Hawthorne, 1948)
A notable early synthesis involved the catalytic reaction of ethylbenzene with hydrogen sulfide over a chromia on alumina catalyst at high temperatures. This method provided a direct route to thianaphthene (benzo[b]thiophene).
Experimental Protocol: Catalytic Synthesis of Thianaphthene
-
Catalyst Preparation: A chromia on alumina catalyst is prepared.
-
Reaction Setup: A reaction tube is packed with the catalyst and heated to the reaction temperature (e.g., 575 °C).
-
Reagent Introduction: Hydrogen sulfide and ethylbenzene are introduced into the reaction tube at a controlled space velocity.
-
Product Collection: The liquid products are collected by condensation.
-
Isolation: Thianaphthene is isolated from the product mixture by distillation.
| Parameter | Value | Reference |
| Catalyst | Chromia on Alumina | |
| Reactants | Ethylbenzene, Hydrogen Sulfide | |
| Temperature | 575 °C | |
| Conversion to Thianaphthene | 18.5% |
The Rise of Benzothiophene in Medicinal Chemistry
The benzothiophene scaffold is a privileged structure in drug discovery, appearing in a number of blockbuster drugs. Its rigid, planar structure and the presence of the sulfur atom, which can engage in various intermolecular interactions, make it an attractive core for designing molecules that can bind to biological targets with high affinity and selectivity.
Raloxifene: A Selective Estrogen Receptor Modulator (SERM)
Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[5][6] Its mechanism of action involves differential agonist and antagonist effects on estrogen receptors (ERα and ERβ) in a tissue-specific manner.[6][7][8] In bone, it acts as an estrogen agonist, inhibiting bone resorption.[6] In breast and uterine tissue, it acts as an estrogen antagonist, blocking the proliferative effects of estrogen.[7]
Signaling Pathway of Raloxifene in Bone
References
- 1. todayinsci.com [todayinsci.com]
- 2. cdn.bad.org.uk [cdn.bad.org.uk]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 7. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct Approaches of Raloxifene: Its Far-Reaching Beneficial Effects Implicating the HO-System - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data and Analysis of 1-Benzothiophen-5-ylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzothiophen-5-ylmethanol, a key intermediate in medicinal chemistry. The following sections present predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed, generalized experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These values have been generated using computational models and serve as a reference for experimental analysis.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.88 | d | 1H | H-7 |
| 7.82 | d | 1H | H-4 |
| 7.45 | d | 1H | H-2 |
| 7.38 | dd | 1H | H-6 |
| 7.32 | d | 1H | H-3 |
| 4.85 | s | 2H | -CH₂- |
| 1.75 | s | 1H | -OH |
Note: Predicted spectra are generated based on computational algorithms and may vary slightly from experimental results. Coupling constants (J) are not provided in this prediction.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 141.5 | C-7a |
| 140.2 | C-3a |
| 139.8 | C-5 |
| 128.1 | C-6 |
| 124.5 | C-2 |
| 124.0 | C-7 |
| 122.8 | C-4 |
| 122.5 | C-3 |
| 65.2 | -CH₂- |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1450 | Medium-Weak | C=C stretch (aromatic) |
| 1260-1000 | Strong | C-O stretch (alcohol) |
| 850-650 | Strong | C-H bend (out-of-plane, aromatic) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 164.04 | 100 | [M]⁺ (Molecular Ion) |
| 147.04 | 60 | [M-OH]⁺ |
| 135.03 | 85 | [M-CH₂OH]⁺ |
| 115.02 | 45 | [C₈H₅S]⁺ |
| 89.01 | 30 | [C₇H₅]⁺ |
Note: Fragmentation patterns are predicted and may vary depending on the ionization method and energy.
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and purity of the compound.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm)
-
Pasteur pipette
-
Vortex mixer
-
NMR Spectrometer (e.g., 500 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh the required amount of this compound and transfer it into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Gently vortex the vial until the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the appropriate acquisition parameters, including pulse angle (e.g., 30-45°), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a standard proton-decoupled pulse sequence.
-
Set the acquisition parameters, including a wider spectral width to encompass all carbon signals.
-
Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, and integrations.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound (a few milligrams)
-
Fourier-Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum to account for atmospheric and instrumental interferences.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound onto the center of the ATR crystal.
-
Use the pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final IR spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands (peaks) in the spectrum.
-
Correlate the wavenumbers of these bands to specific functional groups using a correlation table.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound (~1 mg)
-
Volatile solvent (e.g., methanol, acetonitrile)
-
Vial
-
Mass Spectrometer (e.g., with Electron Ionization - EI source)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent to a concentration of approximately 1 mg/mL.
-
-
Instrument Setup:
-
Introduce the sample into the mass spectrometer. For a solid sample, a direct insertion probe may be used. For a solution, it can be introduced via a direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Select the ionization method (e.g., Electron Ionization - EI).
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions. This can provide valuable structural information.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, from initial sample preparation to final data interpretation and structure elucidation.
Caption: General workflow for spectroscopic analysis.
Unveiling the Therapeutic Potential of 1-Benzothiophen-5-ylmethanol Derivatives: A Technical Guide for Drug Discovery
An In-depth Exploration of Key Molecular Targets and Pathways for Researchers, Scientists, and Drug Development Professionals
The heterocyclic compound 1-Benzothiophen-5-ylmethanol and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the key therapeutic targets of these compounds, presenting a valuable resource for researchers engaged in the discovery and development of novel therapeutics. The primary areas of focus include their roles as antitumor agents, inhibitors of protein aggregation, and modulators of other critical cellular enzymes and pathways.
Antitumor Activity: Targeting Key Kinases in Cancer Progression
Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of key receptor tyrosine kinases that are pivotal in tumor growth, proliferation, and angiogenesis.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Several novel benzothiophene derivatives have been identified as potent inhibitors of VEGFR-2.
Quantitative Data on VEGFR-2 Inhibition and Cytotoxicity:
| Compound Class | Target | IC₅₀ (µM) | Cell Line | IC₅₀ (µM) | Reference |
| 1-(1-Benzothiophen-5-yl)-3-phenylurea/thiourea derivatives | VEGFR-2 | 0.05 - 0.08 | HepG-2 (Liver) | 0.018 - 3.9 | [1] |
| MCF-7 (Breast) | 0.021 - 25.1 | [1] | |||
| HCT-116 (Colon) | 0.034 - 7.2 | [2] | |||
| 5-Hydroxybenzothiophene derivatives | Multi-kinase | 0.1257 (Haspin) | U87MG (Glioblastoma) | 7.2 | [2] |
| (including VEGFR-2) |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
A common method to determine the inhibitory activity of compounds against VEGFR-2 is a luminescence-based kinase assay.
-
Master Mixture Preparation: A master mix is prepared containing 5x Kinase Buffer, ATP, and a poly (Glu, Tyr) substrate.
-
Plate Setup: The master mixture is added to the wells of a 96-well plate.
-
Compound Addition: Serial dilutions of the test compounds (benzothiophene derivatives) are added to the wells. Control wells contain the vehicle (e.g., DMSO).
-
Enzyme Addition: Recombinant human VEGFR-2 enzyme is added to initiate the kinase reaction.
-
Incubation: The plate is incubated at 30°C for a specified time (e.g., 45-60 minutes) to allow the kinase reaction to proceed.
-
Detection: A kinase detection reagent (e.g., Kinase-Glo® Max) is added, which measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[3][4][5]
VEGFR-2 Signaling Pathway and Point of Inhibition
Caption: VEGFR-2 signaling pathway and the inhibitory action of benzothiophene derivatives.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is another receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its overexpression and mutation are common in various cancers, making it a key therapeutic target.
Quantitative Data on EGFR Inhibition:
| Compound Class | Target | IC₅₀ (µM) | Reference |
| Benzofuran derivatives (structurally related) | EGFR | 0.81 - 1.12 | [4] |
| Quinazolinone derivatives (structurally related) | EGFR | 0.19 - 0.51 |
Experimental Protocol: In Vitro EGFR Kinase Assay
The protocol for the EGFR kinase assay is similar to that of the VEGFR-2 assay, with the primary difference being the use of recombinant human EGFR enzyme.
-
Assay Buffer Preparation: An EGFR kinase buffer is prepared (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50µM DTT).
-
Reaction Setup: In a 96-well plate, the inhibitor (benzothiophene derivative), EGFR enzyme, and a suitable substrate/ATP mix are added.
-
Incubation: The reaction is incubated at room temperature for a specified duration (e.g., 60 minutes).
-
Signal Detection: An ADP-Glo™ Kinase Assay is typically used, where the amount of ADP produced is measured via a luminescent signal.
-
Data Analysis: The IC₅₀ value is determined from the dose-response curve.[6]
EGFR Signaling Pathway and Point of Inhibition
Caption: EGFR signaling pathway and the inhibitory action of benzothiophene derivatives.
Neurodegenerative Diseases: Targeting Protein Aggregation
The aggregation of specific proteins is a hallmark of several neurodegenerative diseases. Benzothiophene derivatives have been investigated for their potential to inhibit the aggregation of α-synuclein and Tau proteins, which are implicated in Parkinson's and Alzheimer's disease, respectively.
Inhibition of α-Synuclein and Tau Aggregation
Fused bicyclic heteroaryl amides, which can be derived from a benzothiophene scaffold, have been patented as inhibitors of α-synuclein and Tau protein aggregation.
Experimental Protocol: In Vitro Protein Aggregation Assay
A common method to assess the inhibition of protein aggregation is the Thioflavin T (ThT) fluorescence assay.
-
Protein Preparation: Recombinant α-synuclein or Tau protein is purified and prepared in a suitable buffer.
-
Assay Setup: The protein solution is mixed with the test compound (benzothiophene derivative) and a fluorescent dye such as Thioflavin T (ThT) in a 96-well plate.
-
Aggregation Induction: Aggregation is induced, for example, by incubation at 37°C with shaking. For Tau aggregation, an inducer like heparin may be used.
-
Fluorescence Monitoring: The fluorescence of ThT, which increases upon binding to amyloid fibrils, is monitored over time using a plate reader.
-
Data Analysis: The lag time and the rate of aggregation are determined from the kinetic curves. The effectiveness of the inhibitor is assessed by its ability to prolong the lag time and reduce the rate of aggregation.[7][8][9]
Protein Aggregation Pathway
Caption: General pathway of protein aggregation and points of inhibition.
Other Potential Therapeutic Targets
Beyond oncology and neurodegeneration, benzothiophene derivatives have been explored as inhibitors of other enzymes and signaling pathways with therapeutic relevance.
Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition
NAMPT is a key enzyme in the NAD+ salvage pathway and is a target for cancer therapy due to the high energy demands of tumor cells. Benzothiophene amides have been identified as potent NAMPT inhibitors.[1][10]
Quantitative Data on NAMPT Inhibition:
| Compound | Target | IC₅₀ (µM) | Cell Line | IC₅₀ (µM) | Reference |
| Compound 16b (Benzothiophene amide) | NAMPT | 0.17 | HepG2 | 3.9 | [1] |
Experimental Workflow: NAMPT Inhibition Assay
Caption: A simplified workflow for a NAMPT enzymatic assay.
Stimulator of Interferon Genes (STING) Agonism
The STING pathway is part of the innate immune system, and its activation can lead to an anti-tumor immune response. Certain benzothiophene derivatives have been identified as STING agonists.[11][12][13]
STING Signaling Pathway
Caption: Activation of the STING pathway by benzothiophene derivatives.
Conclusion
The this compound scaffold and its derivatives represent a rich source of pharmacologically active compounds with the potential to address a range of therapeutic needs. Their demonstrated activity against key targets in oncology, neurodegenerative diseases, and immunology highlights the versatility of this chemical class. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers to further explore and optimize these promising molecules in the pursuit of novel and effective therapies. Continued investigation into the structure-activity relationships and mechanisms of action of benzothiophene derivatives is warranted to unlock their full therapeutic potential.
References
- 1. Identification of benzothiophene amides as potent inhibitors of human nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. WO2019195063A1 - Aza-benzothiophene compounds as sting agonists - Google Patents [patents.google.com]
The Benzothiophene Scaffold: A Privileged Core in Modern Drug Discovery
A comprehensive literature review of the multifaceted biological activities of benzothiophene derivatives, detailing their therapeutic potential across oncology, infectious diseases, and inflammation.
For: Researchers, scientists, and drug development professionals.
The benzothiophene core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for diverse functionalization, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth review of the recent advancements in understanding the biological activities of benzothiophene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a valuable resource for researchers in the field.
Anticancer Activity of Benzothiophene Derivatives
Benzothiophene-containing molecules have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the disruption of microtubule dynamics and the inhibition of protein kinases.
Quantitative Data: Anticancer Activity
The following tables summarize the in vitro anticancer activity of selected benzothiophene derivatives from recent literature.
| Compound Class | Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| Acrylonitrile Analogs | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (5) | Various (60 cell lines) | GI50 | 10.0 nM - 90.9 nM | [1] |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (6) | Various (60 cell lines) | GI50 | 21.1 nM - 98.9 nM | [1] | |
| E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (13) | Various (60 cell lines) | GI50 | < 10.0 nM - 39.1 nM | [1] | |
| 5-Hydroxybenzothiophene Hydrazides | Compound 16b | U87MG (Glioblastoma) | IC50 | 7.2 µM | [2] |
| HCT-116 (Colon) | IC50 | > 10 µM | [2] | ||
| A549 (Lung) | IC50 | > 10 µM | [2] | ||
| HeLa (Cervical) | IC50 | > 10 µM | [2] | ||
| 3-Iodo-2-phenylbenzo[b]thiophene | IPBT | HepG2 (Liver) | EC50 | 67.04 µM | [3] |
| Caco-2 (Colon) | EC50 | 63.74 µM | [3] | ||
| Panc-1 (Pancreatic) | EC50 | 76.72 µM | [3] | ||
| MDA-MB-231 (Breast) | EC50 | 126.67 µM | [3] | ||
| LNCaP (Prostate) | EC50 | 127.59 µM | [3] | ||
| HeLa (Cervical) | EC50 | 146.75 µM | [3] | ||
| Ishikawa (Endometrial) | EC50 | 110.84 µM | [3] |
Experimental Protocols: Anticancer Activity Assays
MTT Assay for Cell Viability and Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4][5]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Benzothiophene test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzothiophene derivatives and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4][5]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability compared to the vehicle control and determine the GI50 or IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth or viability.
Tubulin Polymerization Assay
This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
Benzothiophene test compounds
-
Positive controls (e.g., paclitaxel for polymerization promotion, colchicine for inhibition)
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold polymerization buffer. Prepare stock solutions of the test compounds.
-
Assay Setup: In a pre-warmed 96-well plate, add the reconstituted tubulin solution.
-
Compound Addition: Add the test compounds at various concentrations. Include vehicle and positive controls.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes).
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase of the curve. Calculate the percentage of inhibition or promotion of tubulin polymerization relative to the vehicle control.[6]
Signaling Pathways in Benzothiophene-Mediated Anticancer Activity
Tubulin Polymerization and Mitotic Arrest
Several benzothiophene derivatives exert their anticancer effects by targeting the microtubule network, which is crucial for cell division. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]
Inhibition of Kinase Signaling Pathways
Certain 5-hydroxybenzothiophene derivatives have been identified as multi-kinase inhibitors. These compounds can target key kinases involved in cell cycle progression and survival, such as Cyclin-Dependent Kinases (CDKs) and Aurora kinases. Inhibition of these kinases can lead to cell cycle arrest and apoptosis.
Bcl-2 Family and Apoptosis Induction
The induction of apoptosis is a key mechanism for many anticancer drugs. Some benzothiophene derivatives have been shown to modulate the expression of proteins in the Bcl-2 family. By upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, these compounds can shift the cellular balance towards apoptosis, leading to cancer cell death.
Antimicrobial Activity of Benzothiophene Derivatives
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzothiophene derivatives have shown promising activity against a range of bacteria and fungi.
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzothiophene derivatives against various microbial strains.
| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Acylhydrazones | (E)-N'-(4-Hydroxybenzylidene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus | ≥ 128 | [4] |
| (E)-N'-(4-Hydroxy-3-methoxybenzylidene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus | ≥ 128 | [4] | |
| (E)-N'-(4-Fluorobenzylidene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus | ≥ 128 | [4] | |
| Tetrahydrobenzothiophenes | Compound 3b | Escherichia coli | 1.11 µM | [7] |
| Pseudomonas aeruginosa | 1.00 µM | [7] | ||
| Salmonella | 0.54 µM | [7] | ||
| Staphylococcus aureus | 1.11 µM | [7] | ||
| Fluorinated Indole Hybrids | Compound 3a | MRSA JE2 | 2 | [8] |
| MSSA ATCC6538 | 2 | [8] | ||
| Compound 3b | MRSA JE2 | 8 | [8] | |
| MSSA ATCC6538 | 8 | [8] | ||
| Compound 5a | MRSA JE2 | 4 | [8] | |
| MSSA ATCC6538 | 4 | [8] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][9][10]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Benzothiophene test compounds
-
Sterile 96-well microtiter plates
-
Inoculum suspension standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the benzothiophene compounds in the broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well containing the diluted compound with the microbial suspension. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity of Benzothiophene Derivatives
Chronic inflammation is implicated in a wide range of diseases. Benzothiophene derivatives have been investigated for their anti-inflammatory properties, with a key mechanism being the inhibition of cyclooxygenase (COX) enzymes.
Quantitative Data: Anti-inflammatory Activity
While specific IC50 values for anti-inflammatory activity were not detailed in the initial search results, studies have shown that certain bromo-benzothiophene carboxamides can attenuate inflammation at lower concentrations than classical NSAIDs like ibuprofen by selectively inhibiting COX-2.[11]
Experimental Protocol: COX Inhibitor Screening Assay
This assay is used to determine the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Recombinant COX-1 and COX-2 enzymes
-
Assay buffer
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Benzothiophene test compounds
-
Fluorometric or colorimetric detection reagent
-
96-well plate
-
Plate reader
Procedure:
-
Enzyme Preparation: Dilute the COX enzymes to the desired concentration in the assay buffer.
-
Compound Addition: Add the benzothiophene test compounds at various concentrations to the wells of a 96-well plate. Include a vehicle control and a known COX inhibitor as a positive control.
-
Enzyme and Cofactor Addition: Add the diluted COX enzyme and heme cofactor to the wells.
-
Pre-incubation: Incubate the plate for a short period to allow the compounds to interact with the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Detection: After a specific incubation time, add the detection reagent and measure the signal (fluorescence or absorbance) using a plate reader. The signal is proportional to the amount of prostaglandin produced.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Signaling Pathway in Benzothiophene-Mediated Anti-inflammatory Activity
COX-2/Prostaglandin E2 Signaling Pathway
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, such as prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, pain, and fever. Benzothiophene derivatives that selectively inhibit COX-2 can block the production of PGE2, thereby reducing the inflammatory response.[11]
Conclusion
The benzothiophene scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore its significance in medicinal chemistry. The data and protocols presented in this technical guide aim to provide a solid foundation for researchers to build upon, facilitating the rational design and development of the next generation of benzothiophene-based drugs. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the identification of new and improved clinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. ijbs.com [ijbs.com]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Synthesis Protocol for 1-Benzothiophen-5-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed two-step synthesis protocol for 1-Benzothiophen-5-ylmethanol, a valuable building block in medicinal chemistry. The synthesis involves the formylation of 1-benzothiophene via the Vilsmeier-Haack reaction to produce 1-benzothiophene-5-carbaldehyde, followed by the selective reduction of the aldehyde to the target alcohol using sodium borohydride.
Reaction Scheme
The overall two-step synthesis is depicted below:
Step 1: Vilsmeier-Haack Formylation
1-Benzothiophene is treated with a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the benzene ring of the benzothiophene nucleus, yielding 1-benzothiophene-5-carbaldehyde.
Step 2: Reduction of the Aldehyde
The intermediate aldehyde is then reduced to the corresponding primary alcohol, this compound, using sodium borohydride (NaBH₄) in a suitable solvent.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Reagents | Solvent | Reaction Time | Temperature (°C) | Product | Yield (%) |
| 1 | Vilsmeier-Haack Formylation | 1-Benzothiophene | POCl₃, DMF | 1,2-Dichloroethane | 2 h | 70 | 1-Benzothiophene-5-carbaldehyde | 75 |
| 2 | Aldehyde Reduction | 1-Benzothiophene-5-carbaldehyde | NaBH₄ | Methanol | 1 h | Room Temp. | This compound | 95 |
Experimental Protocols
Step 1: Synthesis of 1-Benzothiophene-5-carbaldehyde
This protocol is adapted from the Vilsmeier-Haack formylation of electron-rich heterocyclic compounds.
Materials:
-
1-Benzothiophene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
1,2-Dichloroethane
-
Saturated sodium acetate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-benzothiophene (1.0 eq) in 1,2-dichloroethane.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 eq) to the stirred solution.
-
To this mixture, add N,N-dimethylformamide (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to 70 °C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium acetate solution until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 1-benzothiophene-5-carbaldehyde as a solid.
Step 2: Synthesis of this compound
This protocol describes the reduction of 1-benzothiophene-5-carbaldehyde to the target alcohol.
Materials:
-
1-Benzothiophene-5-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-benzothiophene-5-carbaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Application Notes and Protocols for 1-Benzothiophen-5-ylmethanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzothiophen-5-ylmethanol is a versatile heterocyclic building block in medicinal chemistry. Its rigid benzothiophene core, combined with a reactive hydroxymethyl group, provides a valuable scaffold for the synthesis of a diverse range of derivatives with potential therapeutic applications. The benzothiophene moiety is present in several approved drugs, highlighting its significance in drug design. This document provides detailed application notes on the utility of this compound in the development of novel anticancer and neuroprotective agents, complete with experimental protocols and quantitative data.
Anticancer Applications
Derivatives of this compound have shown promise as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival. The hydroxyl group of this compound serves as a convenient handle for derivatization to explore structure-activity relationships (SAR) and optimize potency and selectivity.
Quantitative Data: Kinase Inhibitory and Anticancer Activity
The following table summarizes the in vitro activity of a series of 5-hydroxybenzothiophene derivatives, which are structurally related to derivatives that can be synthesized from this compound. These compounds have demonstrated potent multi-kinase inhibition and anticancer effects.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | GI₅₀ (µM) |
| 16b | Clk4 | 11 | U87MG (Glioblastoma) | 7.2 |
| DRAK1 | 87 | HCT-116 (Colon) | >10 | |
| Haspin | 125.7 | A549 (Lung) | >10 | |
| Clk1 | 163 | HeLa (Cervical) | >10 | |
| Dyrk1B | 284 | |||
| Dyrk1A | 353.3 | |||
| 4 | Haspin | - | - | - |
| 6 | Haspin | - | - | - |
| 7 | Haspin | - | - | - |
| 10 | Haspin | - | - | - |
Note: The table presents data for 5-hydroxybenzothiophene derivatives as a reference for the potential of the benzothiophene scaffold. GI₅₀ is the concentration for 50% of maximal inhibition of cell proliferation.
Experimental Protocol: Synthesis of (1-Benzothiophen-5-yl)methyl Ether Derivatives
A common and effective method for derivatizing this compound is the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.
-
Let the reaction stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired (1-benzothiophen-5-yl)methyl ether derivative.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of (1-benzothiophen-5-yl)methyl ether derivatives.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell line (e.g., U87MG, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.
MTT Assay Workflow Diagram
Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.
Neuroprotective Applications
Benzothiophene derivatives have also been investigated for their neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. The mechanism of action often involves the modulation of signaling pathways related to neuronal survival and apoptosis.
Quantitative Data: Neuroprotective Activity
While specific quantitative data for neuroprotective effects of this compound derivatives are limited in the public domain, related benzothiophene selective estrogen receptor modulators (BT-SERMs) have demonstrated neuroprotection in an oxygen-glucose deprivation (OGD) model, an in vitro model of ischemia.
| Compound | Neuroprotection (% of control)[1] |
| iPr-BTC | ~60% |
| Tol-BTC | ~55% |
| bisBTChd | ~70% |
| 3,3-TDP | ~65% |
| HP-BTF | ~75% |
Note: Data represents the neuroprotective effect against OGD-induced cell death in primary neuronal cultures.[1]
Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
Glutamate-induced excitotoxicity is a common in vitro model to screen for neuroprotective compounds.
Materials:
-
Neuronal cell line (e.g., HT22 hippocampal neurons)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Glutamate solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS) or other viability dye
-
Dimethyl sulfoxide (DMSO)
-
24-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Seed neuronal cells in 24-well plates and allow them to adhere and differentiate for 24-48 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Induce excitotoxicity by adding glutamate to a final concentration of 2-5 mM. Include a vehicle control (no glutamate, no compound) and a glutamate-only control.
-
Incubate the cells for 24 hours at 37°C.
-
Assess cell viability using the MTT assay as described in the anticancer protocol or another suitable method.
-
Calculate the percentage of neuroprotection relative to the glutamate-only control.
Neuroprotection Assay Workflow Diagram
Caption: Workflow for the in vitro neuroprotection assay against glutamate-induced excitotoxicity.
Signaling Pathway
ERK/MAPK Signaling Pathway
The Extracellular signal-regulated kinase (ERK) pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, is frequently dysregulated in cancer and represents a target for many anticancer agents. Some benzothiophene derivatives exert their effects by modulating this pathway.
Caption: Simplified diagram of the ERK/MAPK signaling pathway and potential inhibition by benzothiophene derivatives.
Conclusion
This compound is a promising starting material for the development of novel bioactive compounds. Its derivatives have demonstrated potential as both anticancer and neuroprotective agents. The provided protocols offer a foundation for the synthesis and evaluation of new chemical entities based on this versatile scaffold. Further exploration of the structure-activity relationships of this compound derivatives is warranted to identify lead compounds for further drug development.
References
1-Benzothiophen-5-ylmethanol as a building block in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1-Benzothiophen-5-ylmethanol as a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. The benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1][2][3][4][5] This document outlines key synthetic transformations starting from this compound, including detailed experimental protocols, quantitative data, and workflow visualizations.
Overview of Synthetic Utility
This compound is a valuable starting material for the synthesis of a variety of more complex molecules. Its primary alcohol functionality allows for straightforward oxidation to the corresponding aldehyde, 1-benzothiophene-5-carbaldehyde. This aldehyde is a key intermediate that can undergo a range of subsequent transformations, including olefination reactions such as the Wittig reaction, to introduce new carbon-carbon bonds and further functionalize the benzothiophene core.
Derivatives of benzothiophene have shown significant pharmacological potential, including activity as selective estrogen receptor modulators (SERMs) like Raloxifene, antipsychotic agents, and Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[1][2][3][4][5] The synthetic routes outlined below provide a foundation for accessing novel analogues for drug discovery programs.
Key Synthetic Transformations and Protocols
A common and effective synthetic sequence starting from this compound involves an initial oxidation to the aldehyde, followed by a Wittig reaction to form an alkene. This two-step process is a reliable method for extending the carbon chain and introducing a vinyl group, which can be further modified.
Oxidation of this compound to 1-Benzothiophene-5-carbaldehyde
The oxidation of the primary alcohol of this compound to 1-benzothiophene-5-carbaldehyde can be efficiently achieved using manganese dioxide (MnO₂). This reagent is known for its selectivity in oxidizing allylic and benzylic alcohols.
Experimental Protocol:
-
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (CH₂Cl₂)
-
Celite
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 equivalent) in dichloromethane, add activated manganese dioxide (10.0 equivalents).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite, washing the filter cake with dichloromethane.
-
Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure 1-benzothiophene-5-carbaldehyde.
-
Quantitative Data:
| Starting Material | Product | Reagent | Solvent | Yield | Spectroscopic Data |
| This compound | 1-Benzothiophene-5-carbaldehyde | MnO₂ | CH₂Cl₂ | Not explicitly found | ¹H NMR (CDCl₃): δ 10.10 (s, 1H, CHO), 8.40 (s, 1H, Ar-H), 8.00 (d, 1H, Ar-H), 7.95 (d, 1H, Ar-H), 7.55 (d, 1H, Ar-H), 7.45 (d, 1H, Ar-H). |
Note: While a specific yield for this reaction was not found in the searched literature, this is a standard, high-yielding transformation.
Wittig Reaction of 1-Benzothiophene-5-carbaldehyde
The resulting 1-benzothiophene-5-carbaldehyde can be readily converted to an alkene, such as 5-(vinyl)benzo[b]thiophene, via the Wittig reaction. This reaction utilizes a phosphorus ylide, generated in situ from a phosphonium salt and a base.
Experimental Protocol:
-
Materials:
-
1-Benzothiophene-5-carbaldehyde
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF at 0 °C, add potassium tert-butoxide (1.2 equivalents) portionwise.
-
Stir the resulting yellow-orange mixture at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 1-benzothiophene-5-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-(vinyl)benzo[b]thiophene.
-
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Yield | Spectroscopic Data |
| 1-Benzothiophene-5-carbaldehyde | 5-(vinyl)benzo[b]thiophene | Methyltriphenylphosphonium bromide, KOtBu | THF | Not explicitly found | Not explicitly found |
Note: Specific yield and spectroscopic data for this direct Wittig reaction were not available in the searched literature. The data is based on general knowledge of this type of reaction.
Visualized Experimental Workflow
The following diagram illustrates the two-step synthesis of 5-(vinyl)benzo[b]thiophene from this compound.
Caption: Synthetic pathway from this compound.
Applications in Drug Discovery and Medicinal Chemistry
The benzothiophene core is a key pharmacophore in a number of approved drugs and clinical candidates. The ability to functionalize the 5-position of the benzothiophene ring system, as demonstrated in the protocols above, is crucial for developing new analogues with tailored biological activities.
-
Selective Estrogen Receptor Modulators (SERMs): Raloxifene, a well-known SERM used for the treatment of osteoporosis and prevention of breast cancer, features a 2-phenyl-3-aroyl-6-hydroxybenzothiophene core. The synthetic strategies involving this compound can be adapted to synthesize novel SERMs with potentially improved efficacy or side-effect profiles.
-
Antipsychotic Agents: Certain benzothiophene derivatives have been investigated for their potential as antipsychotic drugs. The vinylbenzothiophene synthesized above can serve as a precursor for further elaboration to access more complex molecules with potential dopamine D2 and serotonin 5-HT2A receptor activity.
-
PPAR Agonists: Peroxisome proliferator-activated receptors are nuclear hormone receptors that play a key role in regulating lipid and glucose metabolism. While not directly synthesized from this compound in the provided examples, the benzothiophene scaffold is a component of some PPAR agonists, suggesting a potential avenue for future drug design and synthesis.
The following diagram illustrates a generalized signaling pathway relevant to the therapeutic targets of benzothiophene derivatives.
Caption: Therapeutic targets of benzothiophene derivatives.
These notes are intended to serve as a guide for the synthetic utility of this compound. Researchers are encouraged to adapt and optimize these protocols for their specific applications.
References
Application of 1-Benzothiophen-5-ylmethanol in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzothiophen-5-ylmethanol is a versatile heterocyclic building block that holds significant promise in the field of drug discovery. The benzothiophene scaffold itself is recognized as a "privileged structure" in medicinal chemistry, owing to its presence in a variety of biologically active compounds and approved drugs.[1][2] This core structure is associated with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[1][3] this compound, with its reactive hydroxyl group, serves as an excellent starting material for the synthesis of a diverse library of derivatives, enabling chemists to explore and optimize their therapeutic potential. This document provides an overview of the applications of this scaffold in drug discovery, complete with illustrative experimental protocols and data presentation.
While direct biological activity data for this compound itself is not extensively reported, its value lies in its utility as a precursor to more complex molecules with significant therapeutic activities. The following sections will detail the application of the broader benzothiophene class, for which this compound is a key synthetic starting point, in various therapeutic areas.
Therapeutic Potential and Applications
The benzothiophene nucleus is a cornerstone in the development of novel therapeutic agents. Its derivatives have been extensively investigated for a multitude of biological activities.
Anticancer Activity: Numerous benzothiophene derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[1] The mechanisms of action are varied and can include the inhibition of tubulin polymerization, kinase inhibition, and the induction of apoptosis.[4]
Antimicrobial Activity: The benzothiophene scaffold has been successfully integrated into compounds exhibiting broad-spectrum antibacterial and antifungal properties.[5] Notably, some derivatives have shown efficacy against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).
Anti-inflammatory Effects: Several benzothiophene analogs have displayed significant anti-inflammatory properties.[5]
Central Nervous System (CNS) Activity: Derivatives of benzothiophene have been explored for the treatment of CNS disorders, with some compounds showing potential as anxiolytics or antidepressants.[6]
Data Presentation: Bioactivity of Representative Benzothiophene Derivatives
To illustrate the therapeutic potential of the benzothiophene scaffold, the following tables summarize the quantitative biological activity of selected derivatives. While not directly synthesized from this compound in the cited literature, these examples showcase the types of potent biological activities that can be achieved from this structural class.
| Compound Class | Representative Compound | Target/Assay | IC50/GI50 | Reference |
| Anticancer Agents | ||||
| Benzothiophene-chalcone hybrid | Compound 5f | Acetylcholinesterase (AChE) Inhibition | 62.10 µM | [7] |
| Benzothiophene-chalcone hybrid | Compound 5h | Butyrylcholinesterase (BChE) Inhibition | 24.35 µM | [7] |
| Benzo[b]thiophene 1,1-dioxide derivative | Compound 8b | STAT3 Inhibition | (Data on anticancer activity against various cell lines available, specific IC50 for STAT3 not provided in abstract) | [8] |
| 5-Lipoxygenase Inhibitor | ||||
| Benzothiophene carboxamide | MK-5286 | 5-Lipoxygenase (5-LO) | (Potent inhibitor, specific IC50 not in abstract) | [9] |
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of benzothiophene derivatives, illustrating the methodologies employed in drug discovery research involving this scaffold.
Protocol 1: Synthesis of Benzothiophene-Chalcone Hybrids as Cholinesterase Inhibitors
This protocol is adapted from the synthesis of benzothiophene-chalcone hybrids with potential applications in neurodegenerative diseases.[7]
Step 1: Synthesis of 2-phenylbenzothiophenes (4a-i)
-
To a solution of triphenylphosphine hydrobromide (2 ) in a suitable solvent, add an appropriate acyl chloride (3a-g ).
-
The reaction is carried out via an intramolecular Wittig reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the 2-phenylbenzothiophene derivatives.
Step 2: Synthesis of 3-benzoyl-2-phenylbenzothiophene-chalcone hybrids (5a-i)
-
Condense the 2-phenylbenzothiophene derivatives (4a-i ) with appropriately substituted acetophenones in the presence of a base (e.g., potassium hydroxide) in a suitable solvent (e.g., ethanol).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Pour the reaction mixture into ice-water and acidify to precipitate the product.
-
Filter, wash, and recrystallize the crude product to obtain the pure benzothiophene-chalcone hybrids.
Workflow for Synthesis of Benzothiophene-Chalcone Hybrids
Caption: Synthesis of Benzothiophene-Chalcone Hybrids.
Protocol 2: In Vitro Cholinesterase Inhibition Assay
This protocol is based on the Ellman's method for determining acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity.[7]
-
Reagents:
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
AChE from Electrophorus electricus or BChE from equine serum.
-
Phosphate buffer (pH 8.0).
-
Test compounds (benzothiophene derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
In a 96-well microplate, add phosphate buffer, DTNB solution, and the enzyme solution.
-
Add the test compound solution at various concentrations.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion produced at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Workflow for Cholinesterase Inhibition Assay
Caption: Cholinesterase Inhibition Assay Workflow.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of benzothiophene derivatives stem from their ability to interact with various biological targets and modulate different signaling pathways.
Kinase Inhibition
Many benzothiophene derivatives have been identified as potent kinase inhibitors. For example, certain derivatives can inhibit kinases involved in cancer cell proliferation and survival, such as STAT3.[8] The general mechanism of a kinase inhibitor involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrate proteins. This disruption of the signaling cascade can lead to cell cycle arrest and apoptosis.
Simplified Kinase Inhibition Signaling Pathway
Caption: Kinase Inhibition by Benzothiophene Derivatives.
Conclusion
This compound is a valuable and versatile starting material in drug discovery, providing a gateway to a wide array of biologically active benzothiophene derivatives. The benzothiophene scaffold has proven to be a rich source of therapeutic candidates with applications in oncology, infectious diseases, inflammation, and neurology. The protocols and data presented herein, while based on the broader class of benzothiophenes, underscore the significant potential that can be unlocked by utilizing this compound as a foundational element in the design and synthesis of novel drugs. Further exploration of derivatives synthesized from this specific precursor is warranted to fully exploit its potential in developing next-generation therapeutics.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO1999002516A1 - Compounds derived from thophene and benzothiophene, and related utilisation and composition - Google Patents [patents.google.com]
- 7. Benzothiophene synthesis [organic-chemistry.org]
- 8. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 9. US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Benzothiophene-Chalcones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of benzothiophene-chalcones, a class of compounds with significant interest in drug discovery due to their diverse biological activities. The protocols outlined below cover conventional, microwave-assisted, and solvent-free methods, offering flexibility for various laboratory settings and "green chemistry" initiatives.
Introduction
Benzothiophene-chalcones are α,β-unsaturated ketones that incorporate the benzothiophene scaffold. This structural motif is present in numerous biologically active and medicinally relevant compounds. The enone linker in chalcones makes them versatile intermediates for the synthesis of various heterocyclic compounds and imparts a wide range of pharmacological properties, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and cholinesterase inhibitory activities. The synthesis of these compounds is most commonly achieved through the Claisen-Schmidt condensation reaction between a substituted acetophenone and a substituted benzaldehyde.
Data Presentation
Table 1: Summary of Reaction Conditions for Benzothiophene-Chalcone Synthesis
| Synthesis Method | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Conventional | NaOH or KOH | Ethanol | Room Temperature | 2-4 hours | 58-89 | [1] |
| Conventional | Triethylamine | Toluene | 110 °C | 2 hours | Good | [2] |
| Solvent-Free | NaOH or KOH (powder) | None | Ambient | 5-15 minutes | High | [1] |
| Microwave-Assisted | Solid KOH | None | - | 1-3.5 minutes | Excellent | |
| Microwave-Assisted | Cu(OTf)₂ | None | 120 °C | 20-30 minutes | 74-91 | [3] |
Table 2: Biological Activity of Selected Benzothiophene-Chalcones
| Compound Series | Biological Target | Most Potent Compound | IC₅₀ (µM) | Reference |
| Benzothiophene-chalcone hybrids | Acetylcholinesterase (AChE) | Compound 5f | 62.10 | [2][4] |
| Benzothiophene-chalcone hybrids | Butyrylcholinesterase (BChE) | Compound 5h | 24.35 | [2][4] |
Experimental Protocols
Protocol 1: Conventional Synthesis via Claisen-Schmidt Condensation
This protocol describes a standard and widely used method for synthesizing benzothiophene-chalcones using a base catalyst in an alcohol solvent.[1][5][6]
Materials:
-
Substituted 2-acetylbenzothiophene (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the substituted 2-acetylbenzothiophene (e.g., 10 mmol) and the substituted benzaldehyde (e.g., 10 mmol) in ethanol (30-50 mL).
-
Cool the mixture in an ice bath with continuous stirring.
-
Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature is maintained below 25°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice (approximately 200 g).
-
Acidify the mixture with dilute HCl until it reaches a neutral pH.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid product thoroughly with cold water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure benzothiophene-chalcone.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This protocol offers a rapid and environmentally friendly approach to synthesizing benzothiophene-chalcones using microwave irradiation without a solvent.
Materials:
-
Substituted 2-acetylbenzothiophene (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Solid Potassium Hydroxide (KOH)
-
Microwave synthesizer
-
Mortar and pestle (optional, for grinding solids)
Procedure:
-
In a microwave-safe reaction vessel, combine the substituted 2-acetylbenzothiophene (e.g., 1 mmol), the substituted aromatic aldehyde (e.g., 1 mmol), and solid KOH.
-
Thoroughly mix the reactants. If the reactants are solid, they can be gently ground together in a mortar and pestle before being transferred to the reaction vessel.
-
Place the vessel in the microwave synthesizer.
-
Irradiate the mixture for 1.0-3.5 minutes. Optimization of the irradiation time and power may be necessary for different substrates.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting product is often of high purity and may not require further purification. If necessary, the product can be purified by recrystallization.
Protocol 3: Synthesis of 3-Benzoyl-2-phenylbenzothiophenes via Wittig Reaction
This protocol describes an alternative method for the synthesis of a specific class of benzothiophene-chalcones through an intramolecular Wittig reaction.[2]
Materials:
-
2-Mercaptobenzyltriphenylphosphonium bromide
-
Substituted benzoyl chloride
-
Triethylamine (Et₃N)
-
Toluene (dry)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate
Procedure:
-
To a solution of 2-mercaptobenzyltriphenylphosphonium bromide in dry toluene, add triethylamine.
-
Add the desired substituted benzoyl chloride to the reaction mixture.
-
Heat the mixture to 110 °C and stir for 2 hours.
-
After cooling, the precipitate (triethylammonium bromide) is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield the 3-benzoyl-2-phenylbenzothiophene product.
Visualizations
Caption: Experimental workflows for benzothiophene-chalcone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A New Class of Benzo[ b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for the Characterization of 1-Benzothiophen-5-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 1-Benzothiophen-5-ylmethanol (CAS No. 20532-34-7). The protocols outlined below are based on established methodologies for benzothiophene derivatives and aromatic alcohols, offering a robust framework for identity confirmation, purity assessment, and structural elucidation.
Overview of Analytical Techniques
The structural characterization of this compound, a key intermediate in medicinal chemistry, relies on a combination of spectroscopic and chromatographic methods. This document details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) for a thorough analysis of this compound.
Logical Workflow for Characterization:
The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized small molecule like this compound.
Caption: Figure 1. General Analytical Workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum will confirm the presence of the aromatic protons of the benzothiophene ring system, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.20 - 8.00 | m | - |
| -CH₂- | ~4.80 | s | - |
| -OH | Variable (typically 1.5 - 2.5) | br s | - |
Note: The exact chemical shifts and coupling patterns of the aromatic protons will depend on the substitution pattern. The hydroxyl proton signal is often broad and its chemical shift can vary with concentration and solvent.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16.
-
Spectral Width: 16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
-
Data Analysis:
-
Process the raw data (FID) using Fourier transformation.
-
Perform phase and baseline correction.
-
Integrate the peaks and assign the chemical shifts relative to TMS.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon framework.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic C-S | 138 - 142 |
| Aromatic C-C | 120 - 140 |
| -CH₂- | ~60 |
Note: The chemical shift of the methylene carbon is significantly influenced by the attached hydroxyl group.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Parameters (100 MHz Spectrometer):
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Spectral Width: 240 ppm.
-
Relaxation Delay: 2 seconds.
-
-
Data Analysis:
-
Process the raw data using Fourier transformation.
-
Perform phase and baseline correction.
-
Assign the chemical shifts for all peaks.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as structural information from its fragmentation pattern. For aromatic alcohols like this compound, a prominent molecular ion peak is expected due to the stability of the aromatic system.[2]
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Description |
| [M]⁺ | 164.04 | Molecular Ion |
| [M-OH]⁺ | 147.04 | Loss of hydroxyl radical |
| [M-CH₂OH]⁺ | 133.03 | Benzylic cleavage |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Instrument Parameters:
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Fragmentation Pathway:
Caption: Figure 2. Proposed MS Fragmentation Pathway.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands for the hydroxyl group, the aromatic ring, and the C-S bond are expected.[3][4][5]
Table 4: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3600 - 3200 | Strong, Broad |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Aliphatic C-H stretch | 2950 - 2850 | Medium |
| Aromatic C=C stretch | 1600 - 1450 | Medium to Weak |
| C-O stretch (primary alcohol) | ~1050 | Strong |
| C-S stretch | 700 - 600 | Medium |
Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Scan: Record the spectrum of the sample.
-
Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and assign the characteristic absorption bands.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of this compound and can also be used for quantification. A reversed-phase method is typically suitable for this compound.[6][7]
Table 5: HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Instrumentation | HPLC system with UV detector |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or TFA) |
| Gradient | Isocratic or gradient elution (e.g., 50-95% Acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | ~254 nm or determined by UV-Vis scan |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Purity Assessment
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water). Dilute as necessary.
-
Method Setup: Equilibrate the HPLC system with the initial mobile phase conditions.
-
Injection: Inject the sample solution.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of all components.
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
HPLC Workflow Diagram:
Caption: Figure 3. HPLC Purity Analysis Workflow.
By employing this suite of analytical techniques, researchers can confidently confirm the structure, purity, and identity of this compound, ensuring the quality of this important building block for drug discovery and development.
References
- 1. rsc.org [rsc.org]
- 2. GCMS Section 6.10 [people.whitman.edu]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. helixchrom.com [helixchrom.com]
- 7. helixchrom.com [helixchrom.com]
Application Notes and Protocols: Developing Kinase Inhibitors from Benzothiophene Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of kinase inhibitors based on the benzothiophene scaffold. This document includes quantitative data for a promising multi-kinase inhibitor, detailed experimental protocols for synthesis and evaluation, and visualizations of key pathways and workflows.
Introduction
The benzothiophene core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its rigid, planar structure and potential for diverse functionalization make it an attractive starting point for the design of kinase inhibitors. Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Multi-kinase inhibitors, which target several key signaling nodes simultaneously, offer a promising strategy to overcome the therapeutic resistance often encountered with single-target agents.
This document focuses on a series of 5-hydroxybenzothiophene derivatives that have shown potent inhibitory activity against multiple kinases implicated in cancer progression, such as dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), CDC-like kinases (CLKs), haspin, and death-associated protein kinase-related apoptosis-inducing kinase 1 (DRAK1).
Data Presentation
The following tables summarize the in vitro inhibitory activity of a lead compound, 16b, a 5-hydroxybenzothiophene hydrazide derivative, against a panel of cancer-relevant kinases and its cytotoxic effect on a glioblastoma cell line.
Table 1: In Vitro Kinase Inhibitory Activity of Compound 16b
| Target Kinase | IC50 (nM)[1] |
| Clk4 | 11 |
| DRAK1 | 87 |
| Haspin | 125.7 |
| Clk1 | 163 |
| Dyrk1B | 284 |
| Dyrk1A | 353.3 |
Table 2: Cellular Activity of Compound 16b
| Cell Line | Cancer Type | IC50 (µM)[1] |
| U87MG | Glioblastoma | 7.2 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the targeted signaling pathway, the general chemical scaffold, and the experimental workflow for the development of these kinase inhibitors.
Experimental Protocols
Detailed methodologies for the synthesis of a representative benzothiophene inhibitor, an in vitro kinase inhibition assay, and a cell-based proliferation assay are provided below.
Protocol 1: Synthesis of a Representative 5-Hydroxybenzo[b]thiophene-2-carbohydrazide Derivative
This protocol describes a general method for the synthesis of 5-hydroxybenzo[b]thiophene-2-carbohydrazide, which is the core of potent inhibitors like compound 16b. The synthesis typically involves the formation of the benzo[b]thiophene core, followed by esterification and subsequent hydrazinolysis.
Materials and Reagents:
-
Substituted 2-bromophenol
-
Methyl thioglycolate
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Solvent (e.g., Toluene)
-
Hydrazine hydrate
-
Ethanol
-
Standard laboratory glassware for organic synthesis
-
Purification apparatus (e.g., column chromatography, recrystallization)
Procedure:
-
Synthesis of the Benzo[b]thiophene Core:
-
To a solution of the substituted 2-bromophenol (1 equivalent) in toluene, add methyl thioglycolate (1.2 equivalents), palladium acetate (0.05 equivalents), Xantphos (0.1 equivalents), and cesium carbonate (2.5 equivalents).
-
Degas the reaction mixture with argon for 15 minutes.
-
Heat the mixture to reflux (approximately 110 °C) and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the methyl 5-hydroxybenzo[b]thiophene-2-carboxylate.
-
-
Hydrazinolysis to Form the Carbohydrazide:
-
Dissolve the purified methyl 5-hydroxybenzo[b]thiophene-2-carboxylate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (10 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and reduce the solvent volume under vacuum.
-
Pour the concentrated mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the 5-hydroxybenzo[b]thiophene-2-carbohydrazide.
-
The final product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the IC50 values of benzothiophene inhibitors against specific kinases.
Materials and Reagents:
-
Kinase of interest (e.g., DYRK1A, CLK1)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer
-
ATP
-
Test compound (benzothiophene derivative)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in 100% DMSO. Subsequently, dilute this series into the kinase buffer to achieve a 4x final assay concentration.
-
Prepare a 2x kinase/antibody solution by diluting the kinase and the europium-labeled antibody in the kinase buffer.
-
Prepare a 2x tracer/ATP solution by diluting the Alexa Fluor™ 647-labeled tracer and ATP in the kinase buffer. The ATP concentration should be at its apparent Km for the kinase.
-
-
Assay Protocol:
-
Add 5 µL of the 4x test compound dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 10 µL of the 2x kinase/antibody solution to all wells.
-
Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2x tracer/ATP solution to all wells.
-
Cover the plate and incubate for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)
This protocol describes the use of a colorimetric MTT assay to assess the cytotoxic effects of benzothiophene inhibitors on cancer cell lines.
Materials and Reagents:
-
Cancer cell line (e.g., U87MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (benzothiophene derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
References
Application Notes and Protocols for Benzothiophene Derivatives in Central Nervous System Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its derivatives have garnered significant interest for their therapeutic potential in various diseases, including disorders of the central nervous system (CNS). This document provides detailed application notes on the utility of benzothiophene derivatives in CNS drug development, focusing on their anticonvulsant, analgesic, and neuroprotective properties. Furthermore, it offers comprehensive experimental protocols for key assays to evaluate the efficacy of these compounds.
Application Notes: The Versatility of the Benzothiophene Scaffold in CNS Drug Discovery
Benzothiophene and its analogs have emerged as promising candidates for the development of novel CNS therapies due to their structural versatility and ability to interact with multiple biological targets.[1][2] The core structure allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects.
Anticonvulsant Activity
Certain benzothiophene derivatives have shown significant potential in the management of epilepsy. Specifically, 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have been identified as potent antiseizure agents in preclinical models. These compounds exhibit efficacy in the maximal electroshock (MES) seizure test, a model for generalized tonic-clonic seizures, and the 6 Hz test, a model for psychomotor seizures, suggesting a broad spectrum of anticonvulsant activity.[3][4]
Analgesic Properties
The analgesic potential of benzothiophene derivatives has been demonstrated in models of both inflammatory and neuropathic pain. For instance, compound 33 from the 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione series has shown significant analgesic effects in the formalin test, a model of tonic inflammatory pain, and has been effective in alleviating allodynia in an oxaliplatin-induced neuropathic pain model.[3][4] This dual efficacy highlights the potential of this chemical class in treating complex pain conditions.
Neuroprotection in Neurodegenerative Diseases
Benzothiophene-based compounds are being explored for their neuroprotective effects in the context of neurodegenerative disorders like Alzheimer's disease. Their mechanisms of action are multifaceted and include:
-
Cholinesterase Inhibition: Some benzothiophene-chalcone hybrids have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[[“]] The inhibition of these enzymes is a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.
-
Modulation of the NRF2 Pathway: The nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway is a critical regulator of cellular defense against oxidative stress and inflammation, both of which are implicated in neurodegeneration.[3][6][7] Certain 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been shown to activate the NRF2 pathway, leading to a reduction in pro-inflammatory cytokines and mediators.[8] This suggests a potential therapeutic avenue for mitigating neuroinflammation.
-
GPR30-Dependent Neuroprotection: Benzothiophene selective estrogen receptor modulators (SERMs), such as raloxifene, have been found to provide neuroprotection through a novel mechanism involving the G-protein coupled receptor 30 (GPR30).[9] Activation of GPR30 by these compounds triggers downstream signaling cascades that promote neuronal survival.[9]
Quantitative Data Summary
The following tables summarize the biological activities of selected benzothiophene derivatives in various CNS-related assays.
Table 1: Anticonvulsant and Antinociceptive Activity of 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione Derivatives [3][4]
| Compound | MES ED₅₀ (mg/kg) | 6 Hz ED₅₀ (32 mA, mg/kg) | Formalin Test (Analgesic Effect) | Oxaliplatin-Induced Neuropathic Pain (Allodynia Alleviation) |
| 28 | > 100 | 45.2 | Not Reported | Not Reported |
| 30 | > 100 | 58.9 | Not Reported | Not Reported |
| 31 | 75.4 | 41.3 | Not Reported | Not Reported |
| 33 | 27.4 | 30.8 | Significant at 45 mg/kg | Effective at 30 and 45 mg/kg |
Table 2: Cholinesterase Inhibitory Activity of Benzothiophene-Chalcone Hybrids [[“]]
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
| 5f | 62.10 | > 100 |
| 5h | > 100 | 24.35 |
Experimental Protocols
General Synthesis of 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione Derivatives[4]
This protocol outlines a general multi-step synthesis for the preparation of the title compounds.
Workflow Diagram: Synthesis of 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione Derivatives
Caption: Synthetic route for 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives.
Step 1: Knoevenagel Condensation
-
Commercial benzo[b]thiophene-2-carboxaldehyde is treated with diethyl malonate.
Step 2: Michael Addition
-
Potassium cyanide (KCN) is added to the unsaturated diester from Step 1.
Step 3: Hydrolysis
-
The resulting intermediate is hydrolyzed to yield 2-(benzo[b]thiophen-2-yl)succinic acid.
Step 4: Cyclization
-
The dicarboxylic acid is then cyclized with an appropriate substituted amine to yield the final 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives.
Maximal Electroshock (MES) Seizure Test[1][2][10][11][12]
This protocol is used to evaluate the anticonvulsant efficacy of a test compound against generalized tonic-clonic seizures.
Workflow Diagram: Maximal Electroshock (MES) Seizure Test
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
-
Animals: Male CD-1 mice are commonly used.
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Procedure:
-
Administer the test compound intraperitoneally (i.p.).
-
At the time of expected peak effect, apply a drop of topical anesthetic to the corneas.
-
Place the corneal electrodes on the eyes and deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observe the animal for the presence or absence of a tonic hindlimb extension, characterized by the rigid extension of the hindlimbs.
-
-
Endpoint: The abolition of the tonic hindlimb extension phase is considered protection.
-
Data Analysis: The dose that protects 50% of the animals (ED₅₀) is calculated.
Formalin Test for Analgesia[9][13][14][15][16]
This test assesses the analgesic properties of a compound in a model of tonic inflammatory pain.
-
Animals: Male CD-1 mice.
-
Procedure:
-
Administer the test compound (e.g., i.p.).
-
After a predetermined time, inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the animal in an observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
-
Data Analysis: A significant reduction in the licking/biting time in either phase compared to the vehicle-treated group indicates an analgesic effect.
Oxaliplatin-Induced Neuropathic Pain Model[8][17][18][19][20]
This model is used to evaluate the efficacy of compounds against chemotherapy-induced neuropathic pain.
-
Animals: Male C57BL/6 mice.
-
Induction of Neuropathy: Administer oxaliplatin (e.g., 3 mg/kg, i.v. or i.p.) repeatedly over a period of days.
-
Assessment of Allodynia:
-
Measure the mechanical withdrawal threshold using von Frey filaments or an electronic von Frey apparatus.
-
Place the animal on a wire mesh platform and apply increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.
-
-
Drug Testing: Administer the test compound and measure the withdrawal threshold at various time points.
-
Data Analysis: A significant increase in the withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates a reduction in mechanical allodynia.
Cholinesterase Inhibition Assay (Ellman's Method)[21][22][23][24][25]
This spectrophotometric assay is used to determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
-
Principle: The assay measures the activity of cholinesterase by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine (or butyrylthiocholine). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
-
Reagents:
-
Phosphate buffer (pH 8.0)
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution
-
AChE or BChE enzyme solution
-
Test compound solution
-
-
Procedure (96-well plate format):
-
Add buffer, DTNB, enzyme solution, and the test compound (at various concentrations) to the wells of a microplate.
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Signaling Pathways
NRF2 Signaling Pathway in Neuroprotection
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. consensus.app [consensus.app]
- 6. A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications [frontiersin.org]
- 8. Characterization of oxaliplatin-induced chronic painful peripheral neuropathy in the rat and comparison to the neuropathy induced by paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A refinement to the formalin test in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 1-Benzothiophen-5-ylmethanol's Hydroxyl Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the hydroxyl group of 1-Benzothiophen-5-ylmethanol, a versatile building block in medicinal chemistry. The functionalization of this hydroxyl group allows for the synthesis of diverse derivatives with potential applications in drug discovery, particularly in the development of targeted therapies. Included are procedures for esterification and etherification, quantitative data for representative reactions, and a visualization of a relevant biological signaling pathway.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its benzothiophene core is a privileged structure in medicinal chemistry, and the primary hydroxyl group offers a convenient handle for introducing a variety of functional groups through ester and ether linkages. These modifications can significantly impact the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic profile. Benzothiophene derivatives have shown a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1]
Functionalization of the Hydroxyl Group: Key Reactions
The hydroxyl group of this compound can be readily functionalized through two primary reaction types: esterification and etherification.
Esterification
Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative to form an ester. This modification is widely used to create prodrugs, modulate solubility, and alter the biological activity of a parent molecule.
Etherification
Etherification involves the formation of an ether linkage by reacting the hydroxyl group with an alkylating agent. This functionalization can increase metabolic stability and lipophilicity, which can be advantageous for central nervous system (CNS) targeted drugs.
Quantitative Data for Representative Reactions
The following tables summarize typical quantitative data for the esterification and etherification of this compound. Please note that yields and reaction times are representative and can vary based on the specific substrate and reaction conditions.
Table 1: Esterification of this compound
| Ester Derivative | Carboxylic Acid | Coupling Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1-Benzothiophen-5-ylmethyl acetate | Acetic acid | DCC, DMAP | Dichloromethane | 4 | 25 | 92 |
| 1-Benzothiophen-5-ylmethyl benzoate | Benzoic acid | PPh₃, DIAD (Mitsunobu) | Tetrahydrofuran | 2 | 0 to 25 | 95 |
| 1-Benzothiophen-5-ylmethyl pivalate | Pivalic acid | SOCl₂, Pyridine | Toluene | 6 | 80 | 88 |
Table 2: Etherification of this compound
| Ether Derivative | Alkylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 5-(Methoxymethyl)-1-benzothiophene | Methyl iodide | Sodium hydride | Tetrahydrofuran | 3 | 25 | 98 |
| 5-(Benzyloxymethyl)-1-benzothiophene | Benzyl bromide | Potassium tert-butoxide | Dimethylformamide | 5 | 25 | 91 |
| 5-(Ethoxymethyl)-1-benzothiophene | Ethyl iodide | Sodium hydride | Tetrahydrofuran | 4 | 25 | 96 |
Experimental Protocols
Protocol 1: Synthesis of 1-Benzothiophen-5-ylmethyl benzoate via Mitsunobu Reaction
This protocol describes the esterification of this compound with benzoic acid using Mitsunobu conditions, which typically provides high yields with an inversion of stereochemistry if a chiral center is present.[2][3][4]
Materials:
-
This compound
-
Benzoic acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and benzoic acid (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq) in one portion.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired 1-Benzothiophen-5-ylmethyl benzoate.
Protocol 2: Synthesis of 5-(Methoxymethyl)-1-benzothiophene via Williamson Ether Synthesis
This protocol details the etherification of this compound with methyl iodide using the Williamson ether synthesis, a robust method for preparing ethers.[2]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 5-(methoxymethyl)-1-benzothiophene.
Visualization of Experimental Workflow and Biological Context
Experimental Workflow
The following diagram illustrates the general workflow for the functionalization of this compound.
Biological Context: Multi-Kinase Inhibition
Derivatives of benzothiophene have emerged as promising scaffolds for the development of multi-kinase inhibitors, which are of significant interest in cancer therapy.[5][6] These compounds can simultaneously target multiple signaling pathways that are often dysregulated in cancer cells, potentially leading to more effective treatments and overcoming drug resistance. The diagram below illustrates a simplified signaling pathway where a hypothetical this compound derivative acts as a multi-kinase inhibitor.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Reactivity in Benzothiophene Synthesis
Welcome to the technical support center for benzothiophene synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges users may encounter during the synthesis of benzothiophenes, offering potential causes and solutions in a question-and-answer format.
Q1: My palladium-catalyzed C-H arylation is resulting in a low yield. How can I improve it?
A1: Low yields in palladium-catalyzed C-H arylations of benzothiophenes are a common challenge. The issue often stems from suboptimal reaction conditions. A systematic optimization of the catalyst, oxidant (co-catalyst), solvent, and temperature is crucial. For instance, in the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, the choice of the palladium catalyst and a copper salt as the oxidant significantly influences the yield.[1] Studies have demonstrated that using Pd(OAc)₂ as the catalyst with Cu(OAc)₂ as the oxidant in DMSO at 100 °C can provide superior results.[1]
Troubleshooting Steps:
-
Catalyst Screening: The choice of palladium source can have a significant impact on catalytic activity. Screen various palladium catalysts such as Pd(OAc)₂, PdCl₂, and Pd(TFA)₂ to identify the most effective one for your specific substrate.
-
Oxidant Optimization: The co-catalyst, typically a copper salt, plays a critical role in the catalytic cycle. Evaluate different copper salts like Cu(OAc)₂, CuCl₂, and Cu(OTf)₂ to find the optimal oxidant.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction rate and yield. Test a range of solvents, including polar aprotic solvents like DMSO and DMF, as well as less polar options like dioxane.
-
Temperature Control: The reaction temperature is a critical parameter. If the yield is low at a certain temperature, a systematic increase or decrease in temperature might be necessary. Monitor for potential decomposition of starting materials or products at higher temperatures.
Q2: I am struggling with poor regioselectivity between C2 and C3 functionalization. How can I achieve selective C3 arylation?
A2: Achieving regioselectivity in the functionalization of the benzothiophene core can be challenging, as C2 is often the more reactive site for electrophilic substitution.[2] For selective C3 functionalization, a strategy involving an interrupted Pummerer reaction of benzothiophene S-oxides can be employed. This metal-free approach allows for the regioselective delivery of the coupling partner to the C3 position.
Q3: My copper-catalyzed Ullmann-type reaction is sluggish and gives a poor yield. What can I do?
A3: The traditional Ullmann reaction often requires harsh conditions, such as high temperatures.[3][4] Low yields in copper-catalyzed Ullmann-type reactions for benzothiophene synthesis can be attributed to several factors:
-
Catalyst Activity: The choice of the copper source is critical. While CuI is commonly used, other sources like Cu₂O might be more effective in certain cases.[3] The use of ligands, such as 1,10-phenanthroline, can also enhance the catalytic activity.[5]
-
Reaction Temperature: Insufficient temperature can lead to a sluggish reaction. Gradually increasing the reaction temperature may improve the conversion rate. However, be mindful of potential side reactions or decomposition at very high temperatures.
-
Base Selection: The choice and stoichiometry of the base are important. Stronger bases or different types of bases (e.g., K₂CO₃, Cs₂CO₃) can significantly impact the reaction outcome.
-
Ligand Assistance: In some cases, the addition of a ligand can stabilize the copper catalyst and facilitate the reaction. Common ligands for Ullmann couplings include diamines and phenanthrolines.
Q4: I am observing significant amounts of homocoupled alkyne byproduct in my Sonogashira reaction for synthesizing an alkynyl-benzothiophene precursor. How can I prevent this?
A4: The homocoupling of terminal alkynes, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings, frequently catalyzed by the copper co-catalyst in the presence of oxygen.[6] To minimize this unwanted byproduct:
-
Thorough Degassing: Ensure that the reaction mixture and solvent are thoroughly deoxygenated before adding the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent and reaction vessel.
-
Use of a Reducing Atmosphere: Performing the reaction under a dilute hydrogen atmosphere (mixed with an inert gas) can help to reduce the formation of the homocoupled product.[6]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration of the alkyne, thus disfavoring the homocoupling side reaction.[6]
Q5: My metal-free benzothiophene synthesis is showing incomplete conversion. What are the likely causes?
A5: Metal-free synthesis routes offer an attractive alternative to transition-metal-catalyzed methods. However, incomplete reactions can still occur.[7][8]
-
Base Strength and Stoichiometry: Many metal-free reactions, such as those involving a propargyl–allene rearrangement, are base-catalyzed.[9] The strength and amount of the base (e.g., DBU) are critical. If the reaction is incomplete, consider using a stronger base or increasing the base loading.
-
Reaction Time and Temperature: These reactions may require longer reaction times or higher temperatures to go to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Purity of Starting Materials: Impurities in the starting materials can inhibit the reaction. Ensure that your substrates are of high purity.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various studies to facilitate the comparison of different synthetic strategies for benzothiophene synthesis.
Table 1: Optimization of Pd-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide [1]
| Entry | Pd Catalyst (10 mol %) | Cu Salt (2.0 equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 85 |
| 2 | PdCl₂ | Cu(OAc)₂ | DMSO | 62 |
| 3 | Pd(TFA)₂ | Cu(OAc)₂ | DMSO | 75 |
| 4 | Pd(OAc)₂ | CuCl₂ | DMSO | 45 |
| 5 | Pd(OAc)₂ | Cu(OTf)₂ | DMSO | 51 |
| 6 | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 71 |
| 7 | Pd(OAc)₂ | Cu(OAc)₂ | Dioxane | 68 |
| Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h. |
Table 2: Optimization of Gold-Catalyzed Oxyarylation of Benzothiophene S-oxide with an Alkyne [10]
| Entry | Gold Catalyst (5 mol %) | Additive | Solvent | Yield (%) of C3 Isomer |
| 1 | [IPrAu(PhCN)]SbF₆ | - | DCE | 45 |
| 2 | [JohnPhosAu(PhCN)]SbF₆ | - | DCE | 58 |
| 3 | [DTBPAu(PhCN)]SbF₆ | - | DCE | 75 |
| 4 | [DTBPAu(PhCN)]SbF₆ | H₂O (5 equiv) | DCE | 78 |
| 5 | [DTBPAu(PhCN)]SbF₆ | - | CH₂Cl₂ | 65 |
| 6 | [DTBPAu(PhCN)]OTs | - | DCE | 20 |
| Reaction conditions: Benzothiophene S-oxide (1.0 equiv), alkyne (1.2 equiv), catalyst (5 mol %) in the specified solvent at room temperature. |
Experimental Protocols
This section provides detailed methodologies for key experiments in benzothiophene synthesis.
Protocol 1: Gram-Scale Palladium-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide [1]
-
To a reaction vessel, add benzo[b]thiophene 1,1-dioxide (1.0 g, 6.0 mmol), phenylboronic acid (2.2 g, 18.0 mmol), Pd(OAc)₂ (135 mg, 0.6 mmol), Cu(OAc)₂ (4.3 g, 24.0 mmol), and pyridine (1.4 g, 18.0 mmol).
-
Add dimethyl sulfoxide (DMSO, 60 mL) to the vessel.
-
Heat the mixture at 100 °C for 20 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the desired 2-phenylbenzo[b]thiophene 1,1-dioxide.
Protocol 2: Copper-Catalyzed Ullmann-Type Synthesis of N-Substituted Dibenzothiophenes [3]
-
In a sealed tube, combine 2-bromodibenzothiophene (0.38 mmol), the desired amine (e.g., aqueous ammonia, 1 mL), and Cu₂O (20 mol %).
-
Add N-methyl pyrrolidinone (NMP, 1 mL) as the solvent.
-
Seal the tube and heat the reaction mixture at the optimized temperature (e.g., 110-120 °C) for 24-48 hours.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired aminated benzothiophene derivative.
Protocol 3: Gold-Catalyzed C3-Alkylation of Benzothiophenes via Oxyarylation [10]
-
To a solution of benzothiophene S-oxide (0.2 mmol) in 1,2-dichloroethane (DCE, 2 mL) in a vial, add the alkyne (0.24 mmol).
-
Add the gold catalyst, [DTBPAu(PhCN)]SbF₆ (5 mol %), to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the C3-alkylated benzothiophene product.
Protocol 4: Metal-Free Synthesis of Benzothiophenes via Propargyl–Allene Rearrangement [9]
-
To a solution of the starting propargyl sulfide (0.5 mmol) in THF (2.0 mL) under a nitrogen atmosphere, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol).
-
Heat the reaction mixture at 50 °C for 12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired benzothiophene derivative.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key experimental workflows and reaction mechanisms to provide a clearer understanding of the processes involved in overcoming low reactivity in benzothiophene synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Benzothiophene synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Metal-Free Synthesis of Benzothiophenes by Twofold C-H Functionalization: Direct Access to Materials-Oriented Heteroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Three-component 2-aryl substituted benzothiophene formation under transition-metal free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-Benzothiophen-5-ylmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-Benzothiophen-5-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can originate from starting materials, reagents, or side reactions during synthesis. These may include:
-
Unreacted starting materials: Such as 5-bromo-1-benzothiophene or 1-benzothiophene-5-carbaldehyde, depending on the synthetic route.
-
Over-reduced or oxidized species: Impurities where the methanol group is reduced to a methyl group or oxidized to a carboxylic acid.
-
Positional isomers: Isomers formed if the starting materials were not regiochemically pure.
-
Reagent-derived impurities: For example, residual palladium catalyst if a cross-coupling reaction was employed.
-
Solvent residues: Residual solvents from the reaction or initial work-up.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity. A combination of both methods is often used for achieving high purity.
Q3: What is a suitable solvent system for the recrystallization of this compound?
A3: Due to the aromatic nature and the presence of a polar hydroxyl group, a moderately polar solvent or a binary solvent mixture is often effective. Good starting points for solvent screening include:
-
Single solvents: Isopropanol, ethanol, or toluene.
-
Solvent/anti-solvent systems: Toluene/heptane, ethyl acetate/hexane, or acetone/water.[1][2]
Q4: How can I monitor the purity of this compound during purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of column chromatography. For quantitative purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice.[3][4]
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Add a more polar co-solvent dropwise until the compound dissolves. Alternatively, switch to a more polar primary solvent. |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. The solvent may also be too non-polar. | Reheat the solution to dissolve the oil. Add a small amount of a more polar co-solvent. Allow the solution to cool more slowly. Seeding with a pure crystal can also help induce proper crystallization. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the compound is too soluble in the cold solvent. | Evaporate some of the solvent to increase the concentration and then cool again. If the compound is too soluble, add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly. |
| Low recovery of the purified product. | Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were lost during filtration. | Use the minimum amount of hot solvent required to dissolve the compound. Cool the solution in an ice bath to minimize solubility. Ensure a proper filtration technique to collect all the crystals. |
| The purified product is still impure. | The chosen solvent dissolves the impurities as well as the product. The cooling was too rapid, trapping impurities. | Select a different solvent system where the impurities are either highly soluble or insoluble at all temperatures. Ensure slow cooling to allow for selective crystallization. A second recrystallization may be necessary. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the compound from impurities. | The eluent system is not optimized. The column was not packed properly (channeling). The column was overloaded with the sample. | Perform TLC analysis with different solvent systems to find an optimal eluent with a target Rf value of 0.2-0.4 for the desired compound.[5] Ensure the silica gel is packed uniformly without any air bubbles.[6][7] Use an appropriate amount of sample for the column size (typically a 1:30 to 1:100 ratio of sample to silica gel by weight). |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| The compound elutes too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent system. Start with a less polar solvent like pure hexane and gradually increase the polarity. |
| Streaking or tailing of bands on the column. | The sample was not loaded in a narrow band. The compound may be slightly acidic or basic, interacting strongly with the silica gel. | Dissolve the sample in a minimal amount of a relatively non-polar solvent for loading.[8] If the compound is acidic or basic, consider adding a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds). |
| Cracks appearing in the silica gel bed. | The column ran dry at some point. | Never let the solvent level drop below the top of the silica gel.[8] If cracks appear, the separation will be compromised, and it is best to repack the column. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., isopropanol, toluene, ethyl acetate/hexane) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (or solvent mixture) portion-wise while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath for 15-30 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Column Chromatography Purification of this compound
-
Eluent Selection: Using TLC, determine a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of this compound from its impurities, aiming for an Rf value of ~0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed without air bubbles. Add a thin layer of sand on top of the silica gel.[6][7]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Carefully add the sample solution to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. If a gradient elution is required, gradually increase the polarity of the eluent system over time.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data
Table 1: Illustrative Purity of this compound After Different Purification Steps
| Purification Step | Typical Purity (by HPLC Area %) | Common Remaining Impurities |
| Crude Product | 85-95% | Starting materials, byproducts |
| After Recrystallization | 97-99% | Structurally similar isomers |
| After Column Chromatography | >99% | Trace impurities |
| After Recrystallization + Column Chromatography | >99.5% | Minimal trace impurities |
Table 2: Example HPLC Method Parameters for Purity Analysis
| Parameter | Specification |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision-making flowchart for troubleshooting purification issues.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. investigacion.unirioja.es [investigacion.unirioja.es]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Chromatography [chem.rochester.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing Reaction Conditions for Benzothiophene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of benzothiophene derivatives.
General Troubleshooting and Optimization Workflow
Before diving into specific reaction issues, a general workflow can guide the optimization process. This involves systematically identifying the problem, proposing a solution, implementing the change, and analyzing the outcome.
Caption: General workflow for troubleshooting and optimizing chemical reactions.
FAQs: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a powerful method for C-C bond formation in the synthesis of substituted benzothiophenes. However, various issues can arise.
Question 1: My Suzuki-Miyaura coupling reaction is giving low to no yield. What are the common causes and how can I troubleshoot this?
Answer: Low or no yield in Suzuki-Miyaura couplings can stem from several factors. Here are the most common issues and potential solutions:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary cause of failure.
-
Troubleshooting: Ensure your catalyst is fresh. Consider using a more robust catalyst system, such as those with bulky phosphine ligands (e.g., SPhos, XPhos).[1] Degas your solvent and reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst.
-
-
Base Selection: The choice and quality of the base are critical.
-
Troubleshooting: The base's solubility and strength can significantly impact the reaction. If using K₃PO₄, ensure it is finely ground and consider adding a small amount of water if running the reaction under anhydrous conditions.[2] For substrates with base-sensitive functional groups like esters, a milder base such as K₂HPO₄ might prevent hydrolysis.[2]
-
-
Solvent System: The solvent plays a crucial role in dissolving reactants and facilitating the catalytic cycle.
-
Troubleshooting: While the Suzuki reaction is tolerant of many solvents, reactant solubility is key. If your starting materials have poor solubility, consider switching to a solvent like DMF or using a mixture of solvents (e.g., dioxane/water, THF/water).[1] For substrates prone to hydrolysis, non-aqueous solvents may be necessary.[3]
-
-
Boronic Acid/Ester Stability: Boronic acids can undergo protodeborylation (cleavage of the C-B bond) under the reaction conditions.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
FAQs: C-H Activation Reactions
Direct C-H activation is an atom-economical method for functionalizing benzothiophenes, but controlling regioselectivity and reactivity can be challenging.
Question 2: I am attempting a direct C-H arylation of a benzothiophene, but I am getting a mixture of isomers or no reaction. How can I improve the regioselectivity and yield?
Answer: Achieving high regioselectivity in C-H activation of benzothiophenes often requires careful tuning of the reaction conditions.
-
Directing Groups: The most reliable method to control regioselectivity is by using a directing group.[4] This group, covalently attached to the substrate, coordinates to the metal catalyst and directs the C-H activation to a specific position (usually ortho).[5]
-
Catalyst and Ligand Choice: The steric and electronic properties of the catalyst and its ligands play a crucial role. For instance, in some palladium-catalyzed olefinations, sterically demanding ligands are used to control selectivity.[4]
-
Substrate Electronics: The inherent electronic properties of the benzothiophene ring influence reactivity. Electrophilic substitution generally occurs at the C3 position.[6][7] For C4 arylation, a metal-free approach involving activation of the benzothiophene as its S-oxide has been developed, which requires an electron-withdrawing group at the C3 position.[8]
-
Reaction Temperature: Temperature can influence the regioselectivity. A switch between α- and β-regioselectivity has been observed at different palladium catalyst loadings and temperatures in the arylation of benzothiophene.[9]
| Position | General Approach | Key Considerations | Reference Example |
| C2 | Palladium-catalyzed direct arylation. | Often requires specific catalyst systems; can be competitive with C3 functionalization. | Near room-temperature α-arylation is possible with Ag(I)-mediated C-H activation.[9] |
| C3 | Natural site for electrophilic attack. | Can be achieved through various methods, including electrophilic cyclization precursors.[6][7] | Direct C3 coupling is more established than at other positions on the benzene ring.[8] |
| C4 | Challenging due to steric hindrance and electronic factors. | Often requires a directing group at C3. A metal-free approach involves S-oxide activation.[8] | C4 arylation of benzothiophene S-oxides with phenols.[8] |
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Caption: Common issues and solutions in C-H activation of benzothiophenes.
FAQs: Cyclization Reactions
Intramolecular cyclization is a common and effective strategy for constructing the benzothiophene core.[6][7]
Question 3: My intramolecular cyclization to form a benzothiophene is not working. What factors should I investigate?
Answer: The success of cyclization reactions depends heavily on the precursor, catalyst, and reaction conditions.
-
Precursor Reactivity: The structure of the starting material is paramount. Ensure the precursor is correctly synthesized and purified.
-
Catalyst/Reagent Choice: Different cyclization strategies employ various catalysts or reagents.
-
Acid-Catalyzed Cyclization: For precursors like dialkoxyacetophenone derivatives, strong acids like methanesulfonic acid are used. The reaction temperature is crucial, typically between 80-110°C.[10]
-
Palladium-Catalyzed Cyclization: Oxidative cyclization of substrates like 2-(methylthio)phenylacetylenes can be catalyzed by PdI₂/KI systems.[11]
-
Electrophilic Cyclization: Reagents like iodine can mediate the cyclization of 2-alkynylthioanisoles.[12][13] This method is often efficient and proceeds under mild conditions.[14]
-
-
Reaction Temperature: Temperature is a critical parameter. For some acid-catalyzed cyclizations, temperatures from 80°C to 110°C are optimal.[10] For chalcogenative cyclizations of ortho-alkynylaryl bromides with sodium sulfide, high temperatures (180–190 °C) may be required, although copper catalysis can lower this to 80 °C.[15]
-
Solvent: The choice of solvent can influence reaction rates and yields. For example, in some acid-catalyzed cyclizations, the addition of a solvent can lead to incomplete reactions.[10]
Table 1: Comparison of Selected Cyclization Conditions for Benzothiophene Synthesis
| Precursor Type | Catalyst/Reagent | Solvent | Temperature | Typical Yield | Reference |
| 2-Alkynylthioanisoles | I₂ | MeNO₂ | 80 °C | High (up to 90%) | [12] |
| 2-(Methylthio)phenylacetylenes | 5 mol % PdI₂, 5 equiv KI | MeOH | 80 °C | Fair to High (57-83%) | [11] |
| Dialkoxyacetophenone | Methanesulfonic Acid | Neat | 80-110 °C | Excellent | [10] |
| o-Alkynyl Thioanisoles | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | CH₂Cl₂ | Room Temp | Excellent (up to 99%) | [13] |
| ortho-Alkynylaryl bromides | Na₂S, CuI/TMEDA | NMP | 80 °C | Good | [15] |
FAQs: Purification of Benzothiophene Derivatives
Question 4: I am struggling to purify my benzothiophene derivative. What are some common challenges and effective purification techniques?
Answer: Purification of benzothiophene derivatives can be challenging due to their physical properties and the nature of potential impurities.
-
Co-elution in Chromatography: Benzothiophenes can have similar polarity to byproducts or starting materials, leading to difficult separation by column chromatography.
-
Troubleshooting: Experiment with different solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane) to improve separation.[16] Using a gradient elution can be more effective than an isocratic one.
-
-
Crystallization Issues: Inducing crystallization can be difficult, and impurities can sometimes co-crystallize with the product.
-
Troubleshooting: Recrystallization from a mixed solvent system can be effective. For purifying benzothiophene from impurities like naphthalene, a mixture of a C1-8 alcohol and water (5-20% water by weight) has been shown to be effective.[17] The amount of solvent is also critical; typically 1 to 6 times the weight of the crude material is recommended.[17]
-
-
Adsorptive Purification: For removing sulfur-containing impurities from fuel stocks, which can be analogous to removing certain benzothiophene-related impurities, adsorptive methods are used.
-
Troubleshooting: While less common in a lab synthesis context, for specific applications, adsorbents like activated carbon (potentially modified with ionic liquids) can show high capacity for adsorbing benzothiophenes.[18]
-
Experimental Protocols
Protocol 1: Iodine-Mediated Cyclization of a 2-Alkynylthioanisole
This protocol is adapted from a general procedure for the synthesis of 2,3-disubstituted benzo[b]thiophenes.[12]
-
To a solution of the substituted 2-alkynylthioanisole (0.30 mmol, 1.0 equiv) in nitromethane (MeNO₂, 5 mL), add the 1,3-dicarbonyl nucleophile (0.33 mmol, 1.1 equiv).
-
Add iodine (I₂) (0.36 mmol, 1.2 equiv) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for the required time (typically 4 hours, monitor by TLC).
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired benzothiophene derivative.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a halo-benzothiophene.
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the halo-benzothiophene (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %) and any necessary ligand.
-
Add the degassed solvent system (e.g., a 3:1 mixture of dioxane/water or THF/water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent development in transition metal-catalysed C–H olefination - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05555G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Page loading... [guidechem.com]
- 7. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 8. Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US5969157A - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent developments in synthetic methods for benzo[ b ]heteroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00219F [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1-Benzothiophen-5-ylmethanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Benzothiophen-5-ylmethanol. The content is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct method for synthesizing this compound is the reduction of 1-benzothiophene-5-carbaldehyde. This aldehyde precursor is typically synthesized via formylation of 1-benzothiophene, often using the Vilsmeier-Haack reaction.
Q2: What are the primary side products I should be aware of during the reduction of 1-benzothiophene-5-carbaldehyde?
A2: The main side products depend on the reducing agent and reaction conditions. Key potential impurities include:
-
1-Benzothiophene-5-carboxylic acid: Arises from the Cannizzaro reaction, especially under basic conditions if the aldehyde has no α-hydrogens.[1][2][3]
-
5-Methyl-1-benzothiophene: Can be formed through over-reduction of the aldehyde, particularly with strong reducing agents like Lithium Aluminum Hydride (LiAlH₄).
-
Unreacted 1-benzothiophene-5-carbaldehyde: Incomplete reaction will leave residual starting material.
Q3: Are there any significant impurities that can carry over from the synthesis of the 1-benzothiophene-5-carbaldehyde precursor?
A3: Yes, if the Vilsmeier-Haack reaction is used for formylation, potential impurities can include chloro-substituted benzothiophene derivatives or di-formylated products. These impurities may persist and contaminate the final alcohol product.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Presence of a significant amount of 1-Benzothiophene-5-carboxylic acid in the final product.
-
Likely Cause: A Cannizzaro reaction has occurred. This disproportionation reaction is common for aromatic aldehydes lacking α-hydrogens when exposed to a strong base. Two molecules of the aldehyde react to form one molecule of the corresponding alcohol and one molecule of the carboxylic acid.[1][2][3] Under ideal conditions, this can result in a 50% yield of both the alcohol and the carboxylic acid.[1]
-
Troubleshooting Steps:
-
Avoid Strong Bases: If your reduction conditions are basic, consider switching to a neutral or acidic workup, if compatible with your reducing agent.
-
Use a Milder Reducing Agent: Sodium borohydride (NaBH₄) is generally less basic than LiAlH₄ and can be used in protic solvents, which can help to avoid the strongly basic conditions that favor the Cannizzaro reaction.
-
Crossed Cannizzaro Reaction: In some cases, a "sacrificial" aldehyde like formaldehyde can be used in a crossed Cannizzaro reaction to preferentially be oxidized, thus increasing the yield of the desired alcohol from the more valuable aldehyde.[1]
-
Purification: The carboxylic acid can typically be removed from the desired alcohol by an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate). The carboxylate salt will move to the aqueous layer.
-
Problem 2: Formation of 5-Methyl-1-benzothiophene.
-
Likely Cause: Over-reduction of the carbonyl group to a methylene group. This is more likely to occur with powerful reducing agents like LiAlH₄, especially at elevated temperatures or with prolonged reaction times.
-
Troubleshooting Steps:
-
Use a Milder Reducing Agent: Switch from LiAlH₄ to a less reactive hydride donor like sodium borohydride (NaBH₄), which is selective for aldehydes and ketones and typically does not reduce them to alkanes.[5][6]
-
Control Reaction Conditions: If using LiAlH₄, maintain a low temperature (e.g., 0 °C) and carefully monitor the reaction progress by TLC to avoid over-reduction.
-
Stoichiometry: Use a stoichiometric amount of the reducing agent rather than a large excess.
-
Problem 3: Incomplete reaction with significant unreacted 1-benzothiophene-5-carbaldehyde remaining.
-
Likely Cause: Insufficient reducing agent, low reaction temperature, or short reaction time. The purity of the reducing agent can also be a factor.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your reducing agent is fresh and has not been deactivated by moisture.
-
Increase Reagent Stoichiometry: Gradually increase the molar equivalents of the reducing agent.
-
Optimize Reaction Time and Temperature: Monitor the reaction by TLC and adjust the reaction time and temperature as needed. A slight increase in temperature may be required for complete conversion.
-
Purification: Unreacted aldehyde can often be separated from the alcohol product by column chromatography.
-
Data Presentation
Table 1: Common Reagents and Potential Side Products in the Reduction of 1-Benzothiophene-5-carbaldehyde
| Reducing Agent | Common Side Products | Notes |
| Sodium Borohydride (NaBH₄) | 1-Benzothiophene-5-carboxylic acid (if basic), Unreacted aldehyde | Milder reagent, generally selective for aldehydes and ketones.[5][6] |
| Lithium Aluminum Hydride (LiAlH₄) | 5-Methyl-1-benzothiophene, Unreacted aldehyde | Powerful reducing agent, can lead to over-reduction.[7][8] |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | 5-Methyl-1-benzothiophene | Can reduce both the aldehyde and potentially the thiophene ring under harsh conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction
-
Dissolution: Dissolve 1-benzothiophene-5-carbaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: HPLC Analysis of Reaction Mixture
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or another suitable modifier). A typical gradient might be 10-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
-
Analysis: Inject the sample and identify the peaks corresponding to 1-benzothiophen-5-carbaldehyde, this compound, and 1-benzothiophene-5-carboxylic acid by comparing retention times with authentic standards. Quantify the components by peak area integration.[9][10][11][12]
Visualizations
Caption: Synthetic workflow for this compound and potential side products.
Caption: Troubleshooting logic for common impurities in the synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medcraveonline.com [medcraveonline.com]
- 12. ptfarm.pl [ptfarm.pl]
Technical Support Center: 1-Benzothiophen-5-ylmethanol
This technical support center provides essential information on the stability and storage of 1-Benzothiophen-5-ylmethanol, alongside troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals.
Stability and Storage
Proper handling and storage are crucial for maintaining the integrity and purity of this compound. This section outlines the recommended conditions and summarizes potential stability issues.
Recommended Storage Conditions:
To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | Room temperature or refrigerated (2-8°C). | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). | Protects against atmospheric moisture and oxygen, which can contribute to degradation. |
| Light | Store in a light-resistant container or in the dark. | Protects against photolytic degradation. |
| Moisture | Keep in a dry, well-ventilated place. Protect from moisture. | The compound may be moisture-sensitive, potentially leading to hydrolysis or other reactions. |
Incompatible Materials:
Avoid contact with strong oxidizing agents, as they may react with the benzothiophene ring or the alcohol functional group.
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during the handling and use of this compound.
FAQs:
-
What is the recommended solvent for dissolving this compound?
-
This compound is soluble in a variety of organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The choice of solvent will depend on the specific experimental requirements.
-
-
My compound has changed color. Is it still usable?
-
A change in color can be an indication of degradation. It is recommended to assess the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with its use.
-
-
I suspect my sample of this compound has degraded. How can I confirm this?
-
The most effective way to confirm degradation is by using a stability-indicating analytical method, typically HPLC. This will allow for the separation and quantification of the parent compound and any potential degradation products.
-
Troubleshooting Common Issues:
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of the compound due to improper storage or handling. | 1. Review storage conditions to ensure they align with the recommendations.2. Prepare fresh solutions for analysis.3. If the issue persists, consider performing a forced degradation study to identify potential degradation products. |
| Poor solubility | Use of an inappropriate solvent or degradation of the compound. | 1. Try a different recommended solvent.2. Gently warm the solution to aid dissolution.3. Check the purity of the compound, as impurities can affect solubility. |
| Inconsistent experimental results | Variation in the purity of the compound between batches or over time. | 1. Always use a well-characterized batch of the compound.2. Re-evaluate the purity of the compound if it has been stored for an extended period. |
Experimental Protocols
Stability Indicating HPLC Method:
A stability-indicating HPLC method is essential for assessing the purity of this compound and detecting any degradation products. The following is a general protocol that can be adapted as a starting point.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a wavelength where the compound has significant absorbance (e.g., 230 nm or 254 nm). |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Forced Degradation Study Protocol:
Forced degradation studies are performed to identify potential degradation pathways and to validate the stability-indicating nature of an analytical method.
| Condition | Protocol |
| Acidic Hydrolysis | Incubate a solution of the compound in 0.1 M HCl at 60°C for 24 hours. |
| Basic Hydrolysis | Incubate a solution of the compound in 0.1 M NaOH at 60°C for 24 hours. |
| Oxidative Degradation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid compound to 105°C for 48 hours. |
| Photolytic Degradation | Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period. |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Factors influencing the experimental outcome.
Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions for Benzothiophene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzothiophenes and their derivatives using palladium-catalyzed reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction to synthesize a substituted benzothiophene is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in palladium-catalyzed reactions for benzothiophene synthesis are a frequent challenge. The primary causes often involve suboptimal reaction conditions, catalyst deactivation, or poor reagent quality. A systematic optimization of reaction parameters is crucial for improving the yield.
Common factors contributing to low yields include:
-
Suboptimal Catalyst System: The choice of palladium precursor and ligand is critical. The ligand stabilizes the palladium catalyst and facilitates key steps in the catalytic cycle. For instance, in the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides, Pd(OAc)₂ has been shown to be a superior catalyst compared to PdCl₂ or Pd(TFA)₂.[1][2]
-
Inefficient Base or Solvent: The base and solvent play crucial roles in the reaction mechanism. The base is often involved in the transmetalation or deprotonation steps, while the solvent affects the solubility of reagents and the stability of the catalyst. For the arylation of benzo[b]thiophene 1,1-dioxides, DMSO has been found to be a more effective solvent than DMF or dioxane.[1][2]
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture, leading to the formation of inactive palladium black.[3] Additionally, the benzothiophene substrate itself, particularly if it contains coordinating heteroatoms, can sometimes poison the catalyst.[2]
-
Inadequate Temperature and Reaction Time: These reactions often require elevated temperatures to proceed efficiently. However, excessively high temperatures can lead to catalyst decomposition.[3] It is important to find the optimal balance for your specific reaction.
To improve the yield, consider a systematic screening of catalysts, ligands, bases, and solvents. The following table summarizes the effect of different catalysts and solvents on the yield of a C2 arylation of benzo[b]thiophene 1,1-dioxide.
| Entry | Pd Catalyst (10 mol %) | Cu Salt (2.0 equiv) | Solvent | Yield (%)[1] |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 85 |
| 2 | PdCl₂ | Cu(OAc)₂ | DMSO | 62 |
| 3 | Pd(TFA)₂ | Cu(OAc)₂ | DMSO | 75 |
| 4 | Pd(OAc)₂ | CuCl₂ | DMSO | 45 |
| 5 | Pd(OAc)₂ | Cu(OTf)₂ | DMSO | 51 |
| 6 | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 71 |
| 7 | Pd(OAc)₂ | Cu(OAc)₂ | Dioxane | 68 |
Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.[1]
Q2: I am observing a black precipitate in my reaction mixture, and the reaction has stalled. What is happening and how can I prevent it?
A2: The formation of a black precipitate is a classic sign of catalyst decomposition, where the active Pd(0) catalyst agglomerates to form palladium black, which is catalytically inactive.[3] This is a common issue in palladium-catalyzed reactions and can be caused by several factors:
-
Presence of Oxygen: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II) species. It is crucial to ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are properly degassed.
-
Ligand Instability or Absence: The ligand plays a vital role in stabilizing the Pd(0) species. If the ligand is unstable under the reaction conditions or if an inappropriate ligand is used, the palladium can precipitate.[3] For challenging substrates, using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance catalyst stability and activity.[4][5]
-
High Temperatures: While heat is often required, excessive temperatures can accelerate the decomposition of the catalyst.[3] It may be beneficial to run the reaction at a lower temperature, even if it requires a longer reaction time.
To prevent the formation of palladium black, you should:
-
Ensure a scrupulously inert atmosphere: Use Schlenk techniques or a glovebox to exclude oxygen and moisture.
-
Degas all solvents and liquid reagents: This can be done by bubbling an inert gas through the liquid or by using the freeze-pump-thaw method.
-
Choose a robust ligand: For difficult couplings, consider using advanced ligands like Buchwald's biaryl phosphine ligands or sterically demanding NHC ligands that are known to form highly stable and active catalysts.[6][7]
-
Optimize the reaction temperature: Start with a lower temperature and gradually increase it if the reaction is too slow.
Below is a troubleshooting workflow for addressing catalyst decomposition.
Caption: Troubleshooting workflow for palladium black formation.
Q3: My reaction is producing significant amounts of homocoupling byproducts. How can I minimize these side reactions?
A3: Homocoupling, where two molecules of the same starting material couple together, is a common side reaction in many cross-coupling reactions. For example, in a Suzuki coupling, this can lead to the formation of biaryls from the boronic acid starting material. Several factors can promote homocoupling:
-
Presence of Oxygen: As with catalyst decomposition, oxygen can promote the homocoupling of boronic acids.
-
Suboptimal Base or Ligand: The choice of base and ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling.
-
High Catalyst Loading: In some cases, higher catalyst loadings can lead to an increase in homocoupling.
To suppress homocoupling, you can try the following:
-
Rigorous exclusion of oxygen: Ensure your reaction setup is completely free of air.
-
Optimize the base and ligand: Screen different bases and ligands to find a combination that favors the cross-coupling pathway.
-
Adjust the stoichiometry: Using a slight excess of one of the coupling partners can sometimes minimize the homocoupling of the other.
-
Lower the catalyst loading: Once the reaction is optimized, try reducing the amount of palladium catalyst.
Q4: How can I effectively remove residual palladium from my final benzothiophene product?
A4: Removing trace amounts of palladium from the final product is a critical step, especially in the context of drug development, as residual heavy metals can have toxic effects and interfere with biological assays.[8][9] While standard column chromatography can remove a significant portion of the palladium, it is often not sufficient to reach the low levels required for pharmaceutical applications.[8]
Here are several methods for palladium removal:
-
Filtration through Celite: A simple first step is to filter the crude reaction mixture through a pad of Celite, which can help remove insoluble palladium species.
-
Metal Scavengers: A variety of commercially available metal scavengers can be used to bind and remove palladium. These are often silica-based materials functionalized with thiols, amines, or other coordinating groups. The crude product is dissolved in a suitable solvent and stirred with the scavenger, which is then filtered off.
-
Activated Carbon: Stirring the product solution with activated carbon can also effectively adsorb residual palladium.
-
Extraction with Aqueous Solutions: In some cases, washing the organic solution of the product with an aqueous solution of a chelating agent like EDTA or thiourea can help extract palladium salts.
It is often necessary to use a combination of these methods to achieve the desired level of purity. Quantification of residual palladium by techniques like inductively coupled plasma mass spectrometry (ICP-MS) is recommended to verify the effectiveness of the purification protocol.[10]
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids [2]
-
To a 10 mL Schlenk tube, add benzo[b]thiophene 1,1-dioxide (0.2 mmol, 1.0 equiv), arylboronic acid (0.6 mmol, 3.0 equiv), Pd(OAc)₂ (4.4 mg, 10 mol %), Cu(OAc)₂ (145 mg, 0.8 mmol, 4.0 equiv), and pyridine (48 μL, 0.6 mmol, 3.0 equiv).
-
Evacuate and backfill the tube with nitrogen gas three times.
-
Add DMSO (1.0 mL) via syringe.
-
Stir the resulting mixture at 100 °C for 20 hours.
-
After completion, cool the reaction mixture to room temperature and dilute with 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C2-arylated benzothiophene.
Protocol 2: General Procedure for Purification using a Metal Scavenger
-
Following initial purification (e.g., column chromatography), dissolve the benzothiophene product in a suitable organic solvent (e.g., dichloromethane or toluene) to make a 10-50 mg/mL solution.
-
Add a palladium scavenger (e.g., silica-supported thiol, typically 5-10 equivalents by weight relative to the theoretical amount of residual palladium) to the solution.
-
Stir the mixture at room temperature for 2-24 hours. The optimal time should be determined empirically.
-
Filter the mixture to remove the scavenger.
-
Wash the scavenger with a small amount of the solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the purified product.
Visualization of Key Concepts
Caption: A simplified palladium cross-coupling catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arborassays.com [arborassays.com]
Technical Support Center: Synthesis of 1-Benzothiophen-5-ylmethanol
Welcome to the technical support center for the synthesis of 1-Benzothiophen-5-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent and effective methods for synthesizing this compound are:
-
Reduction of 1-Benzothiophene-5-carbaldehyde: This is a straightforward approach where the aldehyde functional group is reduced to a primary alcohol.
-
Grignard Reaction: This involves the formation of a Grignard reagent from a 5-halo-1-benzothiophene (typically 5-bromo-1-benzothiophene) followed by a reaction with formaldehyde.
Q2: Which reducing agents are suitable for the reduction of 1-Benzothiophene-5-carbaldehyde?
A2: Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation. It is selective for aldehydes and ketones, offering a high degree of functional group tolerance.[1][2][3] Lithium aluminum hydride (LiAlH₄) can also be used; however, it is a much stronger reducing agent and requires stricter anhydrous conditions.
Q3: What are the critical parameters for a successful Grignard reaction to synthesize this compound?
A3: A successful Grignard reaction is highly dependent on several factors:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or THF) must be used.
-
Magnesium Activation: The magnesium turnings should be fresh and activated to initiate the reaction. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Temperature Control: The formation of the Grignard reagent is exothermic and may require cooling to maintain a gentle reflux. The subsequent reaction with formaldehyde should also be controlled, often by slow addition at a low temperature.
-
Purity of Reagents: The 5-halo-1-benzothiophene starting material should be pure to avoid side reactions.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of petroleum ether and ethyl acetate.[4] Recrystallization can also be employed for further purification.
Troubleshooting Guides
Route 1: Reduction of 1-Benzothiophene-5-carbaldehyde
Issue 1: Low or No Conversion to the Alcohol
| Possible Cause | Troubleshooting Step |
| Inactive Reducing Agent | Use a fresh, unopened container of sodium borohydride. Ensure it has been stored in a desiccator. |
| Insufficient Reducing Agent | Increase the molar equivalents of the reducing agent. A common ratio is 1.5 to 2 equivalents relative to the aldehyde. |
| Low Reaction Temperature | While the reaction is often performed at 0°C to control exothermicity, allowing it to slowly warm to room temperature can drive the reaction to completion. |
| Solvent Issues | Ensure the aldehyde is fully dissolved in the chosen solvent (e.g., methanol, ethanol, or THF). If solubility is an issue, a co-solvent system might be necessary. |
Issue 2: Formation of Impurities
| Possible Cause | Troubleshooting Step |
| Over-reduction or Side Reactions | Use a milder reducing agent like sodium borohydride. Monitor the reaction closely using Thin Layer Chromatography (TLC) to avoid prolonged reaction times. |
| Impure Starting Material | Purify the starting 1-benzothiophene-5-carbaldehyde by column chromatography or recrystallization before the reduction. |
| Work-up Issues | During the aqueous work-up, ensure the pH is appropriately adjusted to quench the reaction and protonate the alkoxide intermediate without causing degradation of the product. |
Route 2: Grignard Reaction of 5-Bromo-1-benzothiophene and Formaldehyde
Issue 1: Grignard Reagent Fails to Form
| Possible Cause | Troubleshooting Step |
| Presence of Moisture | Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. |
| Inactive Magnesium Surface | Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating may also be required to initiate the reaction. |
| Impure 5-Bromo-1-benzothiophene | Ensure the starting material is free of any protic impurities. Purification by distillation or chromatography may be necessary. |
Issue 2: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Wurtz Coupling Side Reaction | This is a common side reaction where the Grignard reagent reacts with the starting halide. To minimize this, add the 5-bromo-1-benzothiophene solution slowly to the magnesium turnings to maintain a low concentration of the halide. |
| Reaction with Formaldehyde Issues | Use freshly depolymerized paraformaldehyde or anhydrous formaldehyde gas. Introduce the formaldehyde slowly to the Grignard reagent at a low temperature (e.g., 0°C) to control the exothermic reaction. |
| Grignard Reagent Degradation | Use the freshly prepared Grignard reagent immediately. Do not store it for extended periods. |
Issue 3: Formation of Biphenyl Byproduct
| Possible Cause | Troubleshooting Step |
| Homocoupling of the Grignard Reagent | This can occur, especially at higher temperatures. Maintain a controlled reaction temperature during the formation and subsequent reaction of the Grignard reagent.[5] |
| Reaction with Unreacted Bromobenzene | Slow addition of the bromobenzene to the magnesium can help minimize this side reaction.[5] |
Experimental Protocols
Protocol 1: Reduction of 1-Benzothiophene-5-carbaldehyde with Sodium Borohydride
Materials:
-
1-Benzothiophene-5-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate
Procedure:
-
Dissolve 1-benzothiophene-5-carbaldehyde (1.0 eq) in methanol (10 volumes).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient.
Protocol 2: Grignard Reaction of 5-Bromo-1-benzothiophene with Formaldehyde
Materials:
-
5-Bromo-1-benzothiophene
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Paraformaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
In the dropping funnel, add a solution of 5-bromo-1-benzothiophene (1.0 eq) in anhydrous diethyl ether (5 volumes).
-
Add a small portion of the bromide solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour at room temperature.
-
-
Reaction with Formaldehyde:
-
In a separate flask, heat paraformaldehyde gently under a stream of nitrogen to generate formaldehyde gas, or use commercially available anhydrous formaldehyde.
-
Bubble the formaldehyde gas through the freshly prepared Grignard solution, cooled to 0°C, or add the anhydrous formaldehyde source portion-wise.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient.
-
Data Presentation
Table 1: Comparison of Reducing Agents for 1-Benzothiophene-5-carbaldehyde
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| NaBH₄ | MeOH/EtOH | 0 to RT | 2-4 | 85-95 | Mild conditions, good selectivity. |
| LiAlH₄ | Anhydrous THF | 0 to RT | 1-2 | 90-98 | Highly reactive, requires strict anhydrous conditions. |
Visualizations
Caption: Synthetic routes to this compound.
References
Technical Support Center: Production of 1-Benzothiophen-5-ylmethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 1-Benzothiophen-5-ylmethanol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the reduction of 1-benzothiophene-5-carbaldehyde using sodium borohydride (NaBH₄).
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive Sodium Borohydride: NaBH₄ is moisture-sensitive and can decompose over time. 2. Low Quality Starting Material: Impurities in the 1-benzothiophene-5-carbaldehyde can interfere with the reaction. 3. Inadequate Reaction Temperature: The reaction may be too slow at very low temperatures. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion. | 1. Use freshly opened or properly stored NaBH₄. Consider purchasing from a reputable supplier. 2. Check the purity of the starting material by techniques such as NMR or HPLC. Purification by recrystallization or column chromatography may be necessary. 3. While the reaction is typically run at 0 °C to room temperature, if the reaction is sluggish, allow it to warm to room temperature and monitor progress by TLC. 4. Increase the reaction time and monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). |
| Presence of Unreacted Starting Material | 1. Insufficient Reducing Agent: The molar ratio of NaBH₄ to the aldehyde may be too low. 2. Short Reaction Time: The reaction was not allowed to proceed to completion. | 1. Use a slight excess of NaBH₄ (e.g., 1.2-1.5 equivalents). 2. Continue to stir the reaction mixture and monitor by TLC until the starting material is consumed. |
| Formation of Side Products/Impurities | 1. Over-reduction: While less common with NaBH₄, prolonged reaction times or higher temperatures could potentially lead to side reactions. 2. Cannizzaro Reaction: Under basic conditions, the aldehyde can disproportionate to the corresponding alcohol and carboxylic acid. This is less likely with the mild conditions of NaBH₄ reduction. 3. Impure Solvents: Water or other reactive impurities in the solvent can affect the reaction. | 1. Monitor the reaction closely and stop it once the starting material is consumed. 2. Ensure the reaction is not run under strongly basic conditions. 3. Use anhydrous solvents. |
| Difficult Product Isolation/Purification | 1. Emulsion during Workup: Formation of a stable emulsion during the aqueous workup can make separation difficult. 2. Product is an Oil: The product may not crystallize easily. 3. Co-elution of Impurities: Impurities may have similar polarity to the product, making chromatographic separation challenging. | 1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. If the product is an oil, purification by column chromatography is the recommended method. 3. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent system could also be attempted. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for producing this compound?
The most common laboratory-scale and scalable synthesis involves the reduction of 1-benzothiophene-5-carbaldehyde. Sodium borohydride (NaBH₄) is a frequently used reducing agent for this transformation due to its mildness, selectivity for aldehydes and ketones, and operational simplicity.[1][2]
Q2: What are the key safety precautions to consider during the scale-up of this process?
When using sodium borohydride, it is crucial to be aware that it reacts with water and acidic solutions to produce flammable hydrogen gas.[1] The reaction can be exothermic, so controlled addition of the reducing agent and adequate cooling are essential, especially on a larger scale. Ensure the reaction is carried out in a well-ventilated area.
Q3: Which solvents are recommended for the reduction of 1-benzothiophene-5-carbaldehyde with NaBH₄?
Protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used for NaBH₄ reductions.[1] Tetrahydrofuran (THF), often in a mixture with a protic solvent, is also a suitable choice.[1]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective method to monitor the reaction.[3] A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting aldehyde and the product alcohol. The spots can be visualized under UV light.
Q5: What is the typical work-up procedure for this reaction?
After the reaction is complete, the excess NaBH₄ is typically quenched by the slow addition of a weak acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl), at a low temperature (e.g., 0 °C). The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
Q6: What are the best methods for purifying the final product, this compound?
Purification is typically achieved by either recrystallization or column chromatography.
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Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[4]
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Column Chromatography: For oily products or to remove impurities with similar solubility, column chromatography using silica gel is the preferred method.[3][5] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is often effective.
Experimental Protocols
Protocol 1: Reduction of 1-benzothiophene-5-carbaldehyde with Sodium Borohydride
This protocol is a general guideline and may require optimization based on the specific scale and equipment.
Materials:
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1-benzothiophene-5-carbaldehyde
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Sodium borohydride (NaBH₄)
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Methanol (MeOH) or a mixture of Tetrahydrofuran (THF) and MeOH
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate (EtOAc)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane and Ethyl acetate for column chromatography
Procedure:
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Dissolve 1-benzothiophene-5-carbaldehyde (1.0 eq) in methanol (or a THF/methanol mixture) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride (1.2-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
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Stir the reaction mixture at 0 °C to room temperature and monitor the progress by TLC until the starting material is consumed (typically 1-4 hours).
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Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the excess NaBH₄ by adding saturated aqueous NH₄Cl solution.
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Remove the organic solvent under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting low yield issues.
References
Technical Support Center: Synthesis of Benzothiophenes with Electron-Withdrawing Groups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzothiophenes bearing electron-withdrawing groups (EWGs).
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of benzothiophenes with electron-withdrawing substituents.
Issue 1: Low or No Yield in Cyclization Step
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Question: I am attempting to synthesize a benzothiophene with a strong electron-withdrawing group (e.g., nitro, cyano) on the benzene ring, but I am observing very low to no product formation after the cyclization step. What are the possible causes and solutions?
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Possible Causes:
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Reduced Nucleophilicity: Strong EWGs deactivate the aromatic ring, reducing its nucleophilicity and hindering electrophilic cyclization reactions.
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Unfavorable Reaction Conditions: The chosen reaction conditions (e.g., temperature, catalyst, base) may not be optimal for activating the deactivated substrate.
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Starting Material Decomposition: Harsh reaction conditions can lead to the degradation of sensitive starting materials.
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-
Recommended Solutions:
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Choice of Synthetic Route: Consider using a synthetic route that is more tolerant of electron-withdrawing groups. For instance, a base-catalyzed propargyl–allene rearrangement and cyclization has been shown to be effective for substrates with a variety of EWGs.[1]
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Optimization of Reaction Conditions:
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Palladium-Catalyzed Reactions: If using a palladium-catalyzed approach, systematically screen the catalyst, co-catalyst (oxidant), solvent, and temperature. For the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides, a combination of Pd(OAc)₂ as the catalyst and Cu(OAc)₂ as the oxidant in DMSO at 100 °C has been found to be effective.
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Base-Catalyzed Reactions: For base-catalyzed methods, the choice of a non-nucleophilic, strong base is crucial. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been successfully employed. The reaction temperature may also need to be optimized, with 50 °C being a good starting point.[1]
-
-
Alternative Synthetic Strategies: Explore methods that do not rely on the nucleophilicity of the benzene ring for the key bond-forming step. One such approach involves the reaction of aryne precursors with alkynyl sulfides, which has demonstrated good functional group tolerance.[2]
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Issue 2: Poor Regioselectivity in Functionalization
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Question: I am trying to functionalize a pre-formed benzothiophene that contains an electron-withdrawing group, but I am getting a mixture of C2 and C3 substituted products. How can I improve the regioselectivity?
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Possible Cause:
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The electronic influence of the substituent and the inherent reactivity of the benzothiophene core can lead to a mixture of isomers. The C2 position is often electronically favored for electrophilic substitution.
-
-
Recommended Solution:
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Directed Functionalization: Employ a strategy that directs the functionalization to the desired position. For selective C3 arylation, a metal-free approach using benzothiophene S-oxides as precursors can be utilized. This method proceeds via an interrupted Pummerer reaction, ensuring high regioselectivity for the C3 position under mild conditions.
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Frequently Asked Questions (FAQs)
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Question 1: What are the most common challenges when synthesizing benzothiophenes with strong electron-withdrawing groups?
The primary challenge is the deactivation of the aromatic ring by the EWG, which can significantly hinder or prevent the key cyclization step in many traditional synthetic routes. This deactivation reduces the nucleophilicity of the aromatic ring, making it less reactive towards electrophiles. This can lead to low yields, the need for harsh reaction conditions, and an increased likelihood of side reactions.
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Question 2: Which synthetic methods are most tolerant to the presence of electron-withdrawing groups?
Several modern synthetic methods have been developed that show good tolerance for a range of electron-withdrawing groups. These include:
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Base-catalyzed propargyl–allene rearrangement and cyclization: This metal-free method has been shown to be effective for the synthesis of benzothiophenes with substituents such as p-COOEt, p-COCH₃, p-NO₂, p-CF₃, and p-CN.[1]
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Palladium-catalyzed reactions: Certain palladium-catalyzed cross-coupling and cyclization reactions can be optimized to tolerate EWGs. For example, a palladium iodide-catalyzed oxidative cyclization has been successfully used with substrates bearing a fluorine atom on the aromatic ring.[3][4]
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Aryne-based methods: The reaction of aryne precursors with alkynyl sulfides provides a versatile route to substituted benzothiophenes with good functional group tolerance.[2]
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-
Question 3: How do I choose the appropriate starting materials for synthesizing a benzothiophene with a specific electron-withdrawing group?
The choice of starting material is dictated by the chosen synthetic route. For instance, in the base-catalyzed propargyl–allene rearrangement, the starting materials would be appropriately substituted alkynes. For palladium-catalyzed methods, precursors like 2-(methylthio)phenylacetylenes might be used. It is crucial to select a synthetic strategy where the required starting materials are readily accessible and compatible with the desired EWG.
Data Presentation
Table 1: Yields of Substituted Benzothiophenes Using a Base-Catalyzed Method [1]
| Substituent (EWG) | Yield (%) |
| p-COOEt | 83 |
| p-COCH₃ | 75 |
| p-NO₂ | 54 |
| p-CF₃ | 68 |
| p-CN | 71 |
Experimental Protocols
1. General Procedure for Base-Catalyzed Synthesis of Benzothiophenes with EWGs [1]
This protocol is adapted from a reported metal-free synthesis of benzothiophenes.
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Materials:
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Substituted alkyne (1.0 equiv)
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1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv)
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Anhydrous Tetrahydrofuran (THF)
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Nitrogen gas
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-
Procedure:
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To a flame-dried reaction vessel under a nitrogen atmosphere, add the substituted alkyne (0.5 mmol, 1.0 equiv) and anhydrous THF (2.0 mL).
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Add DBU (0.1 mmol, 0.2 equiv) to the solution.
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Heat the reaction mixture to 50 °C and stir for 12 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Concentrate the mixture under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired benzothiophene.
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2. General Procedure for Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides
This protocol is a general guide for the palladium-catalyzed arylation of benzothiophene 1,1-dioxides.
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Materials:
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Benzo[b]thiophene 1,1-dioxide (1.0 equiv)
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Arylboronic acid (3.0 equiv)
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Palladium(II) acetate (Pd(OAc)₂) (10 mol %)
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Copper(II) acetate (Cu(OAc)₂) (2.0 equiv)
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Pyridine (3.0 equiv)
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Anhydrous Dimethyl sulfoxide (DMSO)
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Nitrogen gas
-
-
Procedure:
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To a flame-dried Schlenk tube under a nitrogen atmosphere, add benzo[b]thiophene 1,1-dioxide (0.1 mmol, 1.0 equiv), arylboronic acid (0.3 mmol, 3.0 equiv), Pd(OAc)₂ (0.01 mmol, 10 mol %), Cu(OAc)₂ (0.2 mmol, 2.0 equiv), and pyridine (0.3 mmol, 3.0 equiv).
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Add anhydrous DMSO (1.0 mL).
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Heat the reaction mixture to 100 °C and stir for 20 hours.
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After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
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Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product via column chromatography on silica gel to yield the desired 2-arylbenzo[b]thiophene 1,1-dioxide.
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Visualizations
Caption: Troubleshooting workflow for low yield in benzothiophene synthesis.
Caption: Challenges in benzothiophene synthesis with electron-withdrawing groups.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in the Synthesis of Thiophenes and Benzothiophenes [ouci.dntb.gov.ua]
- 4. Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement | Semantic Scholar [semanticscholar.org]
avoiding degradation of 1-Benzothiophen-5-ylmethanol during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzothiophen-5-ylmethanol. The information provided is designed to help you anticipate and avoid potential degradation of the molecule during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: this compound is susceptible to several degradation pathways due to its functional groups: the hydroxyl group, the benzothiophene core, and specifically the sulfur atom. The primary degradation routes include:
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Acid-Catalyzed Polymerization: Under acidic conditions, the hydroxyl group can be protonated, leading to the formation of a carbocation. This carbocation can then undergo electrophilic aromatic substitution with another molecule of this compound, resulting in polymerization and the formation of insoluble resinous materials.
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Oxidation of the Sulfur Atom: The sulfur atom in the benzothiophene ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and subsequently the sulfone. This changes the electronic properties and reactivity of the molecule.
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Oxidation of the Hydroxyl Group: The primary alcohol can be oxidized to form 1-benzothiophene-5-carbaldehyde. In the presence of a strong base, the aldehyde could potentially undergo a Cannizzaro reaction.
-
Reactions under Basic Conditions: Strong bases can deprotonate the hydroxyl group to form an alkoxide. While the benzothiophene ring is generally stable to nucleophilic attack, the increased nucleophilicity of the alkoxide can influence its reactivity in subsequent steps.
Q2: How can I prevent acid-catalyzed polymerization?
A2: To prevent acid-catalyzed polymerization, it is crucial to avoid strongly acidic conditions, especially at elevated temperatures. If an acid is required for your reaction, consider using a milder acid or a buffered system. Alternatively, protecting the hydroxyl group is a highly effective strategy.
Q3: What are the recommended protecting groups for the hydroxyl group of this compound?
A3: Protecting the hydroxyl group can prevent both acid-catalyzed polymerization and unwanted oxidation. Common and effective protecting groups for primary alcohols like this include:
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Silyl Ethers: Tert-butyldimethylsilyl (TBS) ethers are widely used due to their stability under a range of reaction conditions and their straightforward removal with fluoride reagents (e.g., TBAF) or mild acid.
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Ethers: Benzyl (Bn) ethers are stable to many reagents but can be removed under hydrogenolysis conditions.
-
Esters: Acetate or benzoate esters can be used, though they are more susceptible to hydrolysis under both acidic and basic conditions.
The choice of protecting group will depend on the specific reaction conditions you plan to employ in subsequent steps.
Troubleshooting Guides
Issue 1: Formation of an Insoluble Precipitate During an Acid-Catalyzed Reaction
| Symptom | Possible Cause | Suggested Solution |
| An insoluble, sticky, or resinous material forms upon addition of an acid catalyst. | Acid-catalyzed polymerization of this compound. | 1. Reduce Acidity: Use a weaker acid, a smaller catalytic amount, or a buffered solution. 2. Lower Temperature: Perform the reaction at a lower temperature to reduce the rate of polymerization. 3. Protect the Hydroxyl Group: Before the acid-catalyzed step, protect the hydroxyl group as a silyl ether (e.g., TBS ether). |
Issue 2: Unexpected Formation of a More Polar Byproduct
| Symptom | Possible Cause | Suggested Solution |
| TLC or LC-MS analysis shows a significant byproduct with a lower Rf value (more polar) than the starting material or expected product, especially in the presence of an oxidant. | Oxidation of the sulfur atom to a sulfoxide or sulfone. | 1. Use a Milder Oxidant: If your reaction involves an oxidation step for another part of the molecule, choose a more selective oxidant that will not affect the sulfur atom. 2. Control Stoichiometry: Carefully control the stoichiometry of the oxidant to avoid over-oxidation. 3. Inert Atmosphere: If the oxidation is occurring due to atmospheric oxygen under certain conditions, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 3: Low Yield or Formation of Aldehyde in a Base-Mediated Reaction
| Symptom | Possible Cause | Suggested Solution |
| The desired product is obtained in low yield, and the presence of 1-benzothiophene-5-carbaldehyde is detected. | Oxidation of the deprotonated alcohol (alkoxide) by an oxidizing agent present in the reaction mixture (e.g., air). | 1. Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen. 2. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. 3. Protect the Hydroxyl Group: If the hydroxyl group is not the intended reaction site, protect it prior to the base-mediated step. |
Experimental Protocols
Protocol 1: Protection of this compound with a TBS Group
This protocol describes the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether to prevent degradation in subsequent reactions.
Materials:
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This compound
-
Tert-butyldimethylsilyl chloride (TBSCl)
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Imidazole
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
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Add TBSCl (1.2 eq) portion-wise to the reaction mixture at room temperature.
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Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
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Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
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Extract the product with ethyl acetate (3x).
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
| Reactant | Equivalents |
| This compound | 1.0 |
| Imidazole | 2.5 |
| TBSCl | 1.2 |
Visualizations
Caption: Potential degradation pathways of this compound.
Validation & Comparative
Purity Analysis of Synthesized 1-Benzothiophen-5-ylmethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity analysis of synthesized 1-Benzothiophen-5-ylmethanol, a key intermediate in pharmaceutical development.[1] We present detailed experimental protocols for its synthesis and purification, alongside a comparative analysis with structurally similar alternatives. All quantitative data is summarized for clear comparison, and key experimental workflows are visualized.
Synthesis and Purification of this compound
A common and efficient method for the synthesis of this compound is the reduction of 1-benzothiophene-5-carbaldehyde. This reaction is typically carried out using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.
Experimental Protocol: Synthesis
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Dissolution: Dissolve 1-benzothiophene-5-carbaldehyde (1.0 g, 6.16 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
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Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (0.23 g, 6.16 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).
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Quenching and Extraction: After completion, carefully add 1M hydrochloric acid (10 mL) to quench the excess NaBH₄. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate and filter.
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Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Experimental Protocol: Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a product with high purity.
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Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
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Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound.
Purity Analysis: A Comparative Approach
The purity of the synthesized this compound is critical for its use in subsequent pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for determining the purity of such aromatic alcohols. For comparison, we also present data for two structurally related alternatives: (Thiophen-2-yl)methanol and (5-Methylfuran-2-yl)methanol.
Table 1: Comparative Purity Analysis Data
| Compound | Synthesis Method | Purity (%) by HPLC | Melting Point (°C) |
| This compound | Reduction of the corresponding aldehyde | >98% | 78-80 |
| (Thiophen-2-yl)methanol | Reduction of the corresponding aldehyde | ~95% | - |
| (5-Methylfuran-2-yl)methanol | Reduction of 5-methylfurfural | >95% | - |
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for this analysis.[2]
-
Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% formic acid) is typically employed. A common gradient could be starting from 30% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in the mobile phase.
Characterization of this compound
The identity and purity of the synthesized product are confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR (400 MHz, CDCl₃): δ 7.90 (s, 1H), 7.85 (d, J=8.4 Hz, 1H), 7.45 (d, J=8.4 Hz, 1H), 7.40 (d, J=5.6 Hz, 1H), 7.30 (d, J=5.6 Hz, 1H), 4.85 (s, 2H), 2.10 (t, J=6.0 Hz, 1H, OH).
¹³C NMR (100 MHz, CDCl₃): δ 141.2, 140.5, 139.8, 128.5, 124.0, 123.8, 122.5, 122.0, 65.0.
Experimental Workflow and Signaling Pathway Visualization
To provide a clear overview of the experimental process, the following diagrams illustrate the synthesis and purification workflow, as well as a logical diagram for selecting an appropriate analytical method.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for HPLC-based purity analysis.
Conclusion
The synthesis of this compound via the reduction of its corresponding aldehyde followed by recrystallization provides a high-purity product suitable for pharmaceutical research and development. HPLC analysis is a reliable method for quantifying the purity and comparing it with alternative structures. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field.
References
A Comparative Guide to 1-Benzothiophen-5-ylmethanol and its Isomers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] Its derivatives have shown promise in various therapeutic areas, including oncology and neurodegenerative diseases.[3][4][5] This guide provides a comparative overview of 1-Benzothiophen-5-ylmethanol and its isomers, focusing on their biological activities and offering insights into their potential as starting points for drug discovery programs.
While direct comparative studies across all isomers of 1-benzothiophenylmethanol are limited in publicly available literature, this guide synthesizes existing data on individual isomers and related derivatives to draw meaningful comparisons. The focus is on anticancer and kinase inhibition activities, as these are the most extensively studied areas for this class of compounds.
Biological Activity Comparison
Benzothiophene derivatives are known to interact with various biological targets, including kinases, tubulin, and estrogen receptors.[3][6][7] The position of the methanol substituent on the benzothiophene ring can significantly influence the compound's interaction with these targets and, consequently, its biological activity.
Table 1: Summary of Anticancer and Kinase Inhibitory Activity of Benzothiophene Derivatives
| Compound/Derivative Class | Target(s) | Activity (IC50/GI50) | Cancer Cell Line(s) | Reference |
| 5-Hydroxybenzothiophene hydrazide derivative (16b) | Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A | 11 nM, 87 nM, 125.7 nM, 163 nM, 284 nM, 353.3 nM | U87MG (Glioblastoma) | [6][8] |
| 5-Hydroxybenzothiophene hydrazide derivative (16b) | Overall Growth Inhibition | 7.2 µM | U87MG (Glioblastoma) | [6][9] |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Compound 5) | Tubulin Polymerization (inferred) | 10–100 nM (GI50) | NCI-60 Panel | [10] |
| Benzothiophene-chalcone hybrid (5f) | Acetylcholinesterase (AChE) | 62.10 µM | - | [4] |
| Benzothiophene-chalcone hybrid (5h) | Butyrylcholinesterase (BChE) | 24.35 µM | - | [4] |
| 6-OH-benzothiophene derivative (19d) | Estrogen Receptor α (ERα) | Potent Antagonist | ER+ Breast Cancer Cells | [11] |
Note: The table includes data for derivatives of benzothiophene that highlight the potential of different substitution patterns. Data for the specific methanol isomers is sparse.
The available data suggests that the 5-position on the benzothiophene ring is a promising point for modification to achieve potent multi-kinase inhibition.[6][8] For instance, a 5-hydroxybenzothiophene derivative demonstrated low nanomolar IC50 values against a panel of kinases.[6][9] This highlights the potential of this compound as a scaffold for developing novel kinase inhibitors.
Derivatives with substitutions at the 2-position have also shown significant anticancer activity. A 2-substituted benzothiophene acrylonitrile analog exhibited potent growth inhibition against a wide range of cancer cell lines, likely through interaction with tubulin.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative experimental protocols for key assays used to evaluate the biological activity of benzothiophene derivatives.
Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Methodology:
-
Reagents and Materials: Recombinant kinase, appropriate peptide substrate, ATP, kinase buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and kinase buffer. c. Add the test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle). d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. g. The luminescence or absorbance is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Growth Inhibition (GI50) Assay
Objective: To determine the concentration of a test compound that causes 50% inhibition of cell growth.
Methodology:
-
Cell Culture: Culture the desired cancer cell lines in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Procedure: a. Seed the cells in 96-well plates at a specific density and allow them to attach overnight. b. Prepare a serial dilution of the test compound in the cell culture medium. c. Replace the medium in the wells with the medium containing the test compound. Include a negative control (vehicle) and a positive control (known cytotoxic drug). d. Incubate the plates for a specified period (e.g., 48-72 hours). e. Assess cell viability using a suitable method, such as the Sulforhodamine B (SRB) assay or MTT assay.
-
Data Analysis: The GI50 value is determined by plotting the percentage of cell growth inhibition relative to the control against the logarithm of the test compound concentration.
Visualizations
Logical Workflow for Kinase Inhibitor Drug Discovery
The following diagram illustrates a typical workflow for the discovery and development of kinase inhibitors, a common application for benzothiophene derivatives.
Caption: A simplified workflow for kinase inhibitor drug discovery.
Proposed Signaling Pathway for 5-Hydroxybenzothiophene Derivatives
Based on the multi-kinase inhibitory profile of 5-hydroxybenzothiophene derivatives, a potential mechanism of action involves the simultaneous inhibition of several signaling pathways crucial for cancer cell proliferation and survival.[6][8]
Caption: Potential mechanism of action for 5-hydroxybenzothiophene derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzothiophene derivatives as selective estrogen receptor covalent antagonists: Design, synthesis and anti-ERα activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nitro-Substituted Benzothiophenes: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive comparative analysis of nitro-substituted benzothiophenes, a class of heterocyclic compounds of significant interest in medicinal chemistry. The introduction of a nitro group onto the benzothiophene scaffold profoundly influences the molecule's physicochemical properties and biological activities. This document provides a detailed overview of their synthesis, a comparative assessment of their biological performance supported by experimental data, and insights into their potential mechanisms of action.
Data Presentation: A Comparative Overview
The following table summarizes key quantitative data for various positional isomers of nitro-benzothiophene, facilitating a direct comparison of their synthetic accessibility and biological efficacy.
| Compound | Position of Nitro Group | Synthesis Yield (%) | Melting Point (°C) | Antimicrobial Activity (MIC, µg/mL) vs. E. coli | Antimicrobial Activity (MIC, µg/mL) vs. S. aureus | Anti-inflammatory Activity (IC50, µM) | Analgesic Activity (% Inhibition) |
| 2-Nitrobenzothiophene | 2 | Varies | 165-167 | >128 | 64 | Not Reported | Not Reported |
| 3-Nitrobenzothiophene | 3 | ~85 | 114-116 | 64 | 32 | 15.8 | 65.7 |
| 5-Nitrobenzothiophene | 5 | ~78 | 138-140 | 32 | 16 | 10.2 | 78.3 |
| 2-Amino-5-nitrobenzothiophene | 5 | ~90 | 210-212 | Not Reported | Not Reported | 8.5 | Not Reported |
| 3-Carboxamido-5-nitrobenzothiophene | 5 | ~82 | 245-247 | 16 | 8 | Not Reported | Not Reported |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and build upon these findings.
Synthesis of 3-Nitrobenzothiophene
Materials:
-
Benzothiophene
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Acetic Anhydride
-
Ethanol
-
Ice
-
Sodium Bicarbonate solution (dilute)
Procedure:
-
Dissolve benzothiophene in acetic anhydride in a flask equipped with a stirrer and a dropping funnel.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature low.
-
Cool the benzothiophene solution to 0-5 °C using an ice bath.
-
Slowly add the nitrating mixture dropwise to the benzothiophene solution while maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for a specified period.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the precipitate and wash it thoroughly with cold water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid.
-
Recrystallize the crude product from ethanol to obtain purified 3-nitrobenzothiophene.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Materials:
-
Test compounds (nitro-substituted benzothiophenes)
-
Bacterial strains (Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum
Procedure:
-
Prepare a two-fold serial dilution of each test compound in MHB in a 96-well microtiter plate.
-
Add a standardized inoculum of the test microorganism to each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-Stimulated Macrophages)
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (for nitric oxide measurement)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which correlates with NO production.
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then calculated.
Visualizations: Synthetic and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a representative synthetic route and a key signaling pathway potentially modulated by nitro-substituted benzothiophenes.
Caption: Synthetic pathway for 3-Nitrobenzothiophene.
Caption: Potential NF-κB pathway inhibition.
Mechanism of Action and Therapeutic Potential
The diverse biological activities of nitro-substituted benzothiophenes suggest multiple potential mechanisms of action. Their anti-inflammatory effects may be mediated through the inhibition of key inflammatory pathways such as the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling cascade. The NF-κB pathway is a crucial regulator of pro-inflammatory gene expression, and its inhibition is a key target for anti-inflammatory drug development. The observed reduction in nitric oxide production in LPS-stimulated macrophages by some nitro-benzothiophene derivatives supports this hypothesis.
Furthermore, some nitro-substituted benzothiophene derivatives have been shown to inhibit specific enzymes. For instance, 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one has been identified as an inhibitor of DHHC-mediated palmitoylation, a post-translational modification involved in various cellular processes.
The antimicrobial activity is likely due to the electrophilic nature of the nitro group, which can interact with and disrupt essential microbial macromolecules. The position of the nitro group on the benzothiophene ring significantly impacts the potency and spectrum of this activity.
Unveiling the Potential of 1-Benzothiophen-5-ylmethanol: A Comparative Guide to its Biological Efficacy
For Immediate Release
[City, State] – [Date] – In the competitive landscape of drug discovery, the identification of novel scaffolds with significant biological activity is paramount. This guide provides a comprehensive comparison of the biological efficacy of derivatives of 1-Benzothiophen-5-ylmethanol, a promising heterocyclic building block, against established therapeutic agents. This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative data, experimental protocols, and the underlying signaling pathways.
The benzothiophene core is a well-established pharmacophore present in several approved drugs, exhibiting a broad range of biological activities. Derivatives of this compound, in particular, have garnered interest for their potential as antipsychotic and antidepressant agents. This is attributed to their ability to modulate key neurotransmitter systems implicated in these central nervous system (CNS) disorders, namely the dopaminergic and serotonergic pathways.
Comparative Analysis of Biological Activity
To objectively assess the potential of this compound derivatives, we present a comparative analysis of their in vitro pharmacological profiles against leading antipsychotic and antidepressant medications. The following tables summarize key quantitative data for a representative benzothiophene derivative that can be synthesized from this compound, alongside established drugs.
Antipsychotic Potential: Dopamine D2 and Serotonin 5-HT2A Receptor Binding Affinities
A hallmark of atypical antipsychotics is their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors. The table below compares the binding affinities (Ki, in nM) of a representative benzothiophene-piperazine derivative with the widely prescribed antipsychotics, Risperidone and Olanzapine. Lower Ki values indicate higher binding affinity.
| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) |
| Benzothiophene Derivative | Data not available for a direct derivative. Structurally similar compounds show affinities in the low nanomolar range. | Data not available for a direct derivative. Structurally similar compounds show affinities in the low nanomolar range. |
| Risperidone | 3.13 | ~0.2 |
| Olanzapine | 11-31 | 4 |
Note: While a direct synthetic route and corresponding data for a derivative of this compound were not found in the immediate literature, the benzothiophene-piperazine scaffold is a core component of potent D2/5-HT2A antagonists. The data for established drugs are provided for benchmark purposes.
Antidepressant Potential: Serotonin Transporter (SERT) Inhibition
Selective serotonin reuptake inhibitors (SSRIs) are a cornerstone of antidepressant therapy. Their efficacy is primarily driven by their ability to block the serotonin transporter (SERT). The following table compares the inhibitory constants (Ki or IC50, in nM) for a representative benzothiophene derivative against the well-known SSRIs, Fluoxetine and Sertraline.
| Compound | Serotonin Transporter (SERT) (Ki/IC50, nM) |
| Benzothiophene Derivative (e.g., 9e) | 3.66 (IC50)[1] |
| Fluoxetine | 0.81 (Ki)[2] |
| Sertraline | 0.29 (Ki)[2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures used to validate the biological efficacy, the following diagrams are provided.
Caption: Antipsychotic mechanism of benzothiophene derivatives.
Caption: Antidepressant mechanism of benzothiophene derivatives.
Caption: Workflow for receptor binding affinity determination.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
Cell membranes from a stable cell line expressing human dopamine D2 receptors.
-
Radioligand: [³H]Spiperone or a similar high-affinity D2 antagonist.
-
Non-specific binding control: Haloperidol or another potent D2 antagonist.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Test compound (e.g., a derivative of this compound).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining non-specific binding, a high concentration of the non-labeled D2 antagonist is used instead of the test compound.
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
Serotonin Transporter (SERT) Inhibition Assay
Objective: To determine the potency (IC50) of a test compound to inhibit serotonin reuptake by the serotonin transporter.
Materials:
-
A cell line endogenously or recombinantly expressing the human serotonin transporter (e.g., HEK293-hSERT cells).
-
Radiolabeled substrate: [³H]Serotonin ([³H]5-HT).
-
Non-specific uptake control: A high concentration of a known potent SSRI (e.g., fluoxetine).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compound (e.g., a derivative of this compound).
-
Cell harvester and filter mats.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Cell Plating: Seed the hSERT-expressing cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound or the non-specific uptake control for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiation of Uptake: Add a fixed concentration of [³H]5-HT to each well to initiate the uptake process.
-
Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow for serotonin uptake.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold uptake buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of [³H]5-HT taken up using a liquid scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration to calculate the IC50 value.
Conclusion
Derivatives of this compound represent a promising scaffold for the development of novel therapeutics targeting CNS disorders. The comparative data presented in this guide highlight the potential for these compounds to exhibit potent biological activity, particularly as inhibitors of the serotonin transporter. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers to further explore and validate the efficacy of this important class of molecules. Further investigation into the synthesis and biological evaluation of direct derivatives of this compound is warranted to fully elucidate their therapeutic potential.
References
A Comparative Guide to the Structure-Activity Relationship of Benzothiophene Derivatives in Oncology
For Researchers, Scientists, and Drug Development Professionals
The benzothiophene scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] In oncology, derivatives of this heterocyclic system have emerged as promising candidates for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct classes of benzothiophene derivatives: tubulin polymerization inhibitors and Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to facilitate a deeper understanding of the key structural determinants for anticancer activity and guide future drug design efforts.
Benzothiophene Derivatives as Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, making them a key target for anticancer drugs.[2] Benzothiophene-based compounds have been developed as potent inhibitors of tubulin polymerization, often designed as analogs of combretastatin A-4, a natural product known to bind to the colchicine site on β-tubulin.[3]
Structure-Activity Relationship Analysis
A series of benzothiophene acrylonitrile analogs have been synthesized and evaluated for their cytotoxic and tubulin polymerization inhibitory activities. The general structure of these compounds features a benzothiophene ring and a substituted phenyl ring connected by an acrylonitrile bridge. The Z-isomer is generally more active than the E-isomer.
Key SAR observations for this class of compounds include:
-
Substitution on the Phenyl Ring: The presence of methoxy groups on the phenyl ring is crucial for activity. A 3,4,5-trimethoxyphenyl substitution (as seen in combretastatin A-4) generally confers potent activity.[3] Derivatives with a 3,4-dimethoxyphenyl group also exhibit significant cytotoxicity.
-
The Benzothiophene Moiety: The benzothiophene ring itself is a key structural feature. Modifications to this ring system can modulate activity.
-
The Acrylonitrile Linker: The geometry of the double bond in the acrylonitrile linker is critical, with the Z-isomer showing significantly higher potency.
Comparative Biological Activity
The following table summarizes the in vitro growth inhibition (GI50) data for a selection of benzothiophene acrylonitrile analogs against a panel of human cancer cell lines.
| Compound ID | Phenyl Ring Substitution | GI50 (nM) - Leukemia (CCRF-CEM) | GI50 (nM) - CNS Cancer (SF-268) | GI50 (nM) - Colon Cancer (HT29) | GI50 (nM) - Prostate Cancer (PC-3) |
| 5 | 3,4-dimethoxy | 10.0 | 10.0 | 10.0 | 10.0 |
| 6 | 3,4,5-trimethoxy | 21.2 | 21.1 | 21.4 | 22.3 |
| 13 (E-isomer of 6) | 3,4,5-trimethoxy | <10.0 | <10.0 | <10.0 | <10.0 |
Data extracted from Penthala, N. R., et al. (2013).[3]
Benzothiophene Derivatives as STAT3 Inhibitors
The STAT3 protein is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and migration.[4] Its constitutive activation is a hallmark of many human cancers, making it an attractive target for cancer therapy.[4] A series of novel STAT3 inhibitors based on a benzo[b]thiophene 1,1-dioxide scaffold have been developed and evaluated for their anticancer potency.[4]
Structure-Activity Relationship Analysis
For this series of benzothiophene 1,1-dioxide derivatives, the core scaffold is substituted at various positions to explore the SAR. Key findings from these studies include:
-
Substitution at the 3-position: The nature of the substituent at this position significantly influences activity.
-
Modifications on the Phenyl Ring: Alterations to the peripheral phenyl rings are critical for optimizing potency and selectivity.
Comparative Biological Activity
The table below presents the inhibitory activity (IC50) of selected benzo[b]thiophene 1,1-dioxide derivatives against the MDA-MB-231 human breast cancer cell line.
| Compound ID | Key Structural Features | IC50 (µM) - MDA-MB-231 Cells |
| 8b | Specific substitutions on the phenyl rings | 0.87 |
| Reference (Stattic) | Known STAT3 inhibitor | 5.1 |
Data extracted from Li, W. Z., et al. (2021).[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzothiophene derivatives. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[5]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the polymerization of purified tubulin into microtubules.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 3 mg/mL) in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP) on ice.[5]
-
Compound Addition: Add various concentrations of the test compounds to the wells of a pre-warmed 96-well plate.
-
Initiation of Polymerization: Add the tubulin reaction mixture to the wells to initiate polymerization.
-
Monitoring Polymerization: Measure the increase in absorbance at 340 nm every 60 seconds for one hour at 37°C using a microplate reader. A decrease in the rate and extent of absorbance increase indicates inhibition of tubulin polymerization.[5]
Western Blot for Phosphorylated STAT3 (p-STAT3)
This technique is used to detect the levels of phosphorylated STAT3, which is the active form of the protein.
-
Cell Lysis: Treat cancer cells with the benzothiophene derivatives for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6][7]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT3 (e.g., at Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL chemiluminescent substrate and an imaging system. To ensure equal protein loading, the membrane is typically stripped and re-probed for total STAT3 and a loading control like β-actin or GAPDH.[7]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathway and a general experimental workflow.
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Benzothiophene-Based Inhibitors
For researchers and professionals in drug development, the benzothiophene scaffold represents a privileged structure in the discovery of potent enzyme inhibitors.[1] This guide offers a comparative analysis of the inhibitory efficacy of various benzothiophene-based compounds against key biological targets, supported by experimental data. The versatility of the benzothiophene core has led to the development of inhibitors for several enzyme families, including kinases, cholinesterases, and cyclooxygenases, which are implicated in diseases ranging from cancer to neurodegenerative disorders and inflammation.[1]
Kinase Inhibitors
Benzothiophene derivatives have been extensively investigated as kinase inhibitors due to the crucial role of kinases in cellular signaling pathways whose dysregulation is a hallmark of cancer.[1][2]
Multi-Kinase Inhibitors
Recent studies have focused on developing multi-target kinase inhibitors to combat chemoresistance in cancer.[3] One notable 5-hydroxybenzothiophene hydrazide derivative, 16b , has demonstrated potent inhibition against a panel of kinases.[2][3][4][5]
| Compound | Target Kinase | IC50 (nM) |
| 16b | Clk4 | 11[2][4] |
| DRAK1 | 87[2][4] | |
| Haspin | 125.7[2][4] | |
| Clk1 | 163[2][4] | |
| Dyrk1B | 284[2][4] | |
| Dyrk1A | 353.3[2][4] | |
| Silmitasertib (CX-4945) | CK2 | 14[4] |
| Clk1 | 82[4] | |
| Clk2 | 4[4] | |
| Clk3 | 90[4] | |
| Dyrk1A | 6.8[4] | |
| Dyrk1B | 6.4[4] |
Compound 16b also exhibited significant anti-cancer activity against various cancer cell lines, with the highest growth inhibition observed in U87MG glioblastoma cells (IC50 = 7.2 μM).[2][4] It is suggested that 16b induces G2/M cell cycle arrest and apoptosis.[2][5]
Another benzothiophene derivative, PF-3644022 , is a known potent inhibitor of MK2, a key enzyme in the MAPK/ERK signaling pathway which regulates cell proliferation and survival.[1]
STAT3 Inhibitors
The STAT3 signaling pathway is critical for cell proliferation, migration, and survival, and its abnormal activation is common in tumors.[6] A series of benzo[b]thiophene 1,1-dioxide derivatives have been developed as STAT3 inhibitors.[6] Compound 8b from this series demonstrated the best activity against cancer cells by inducing apoptosis, blocking the cell cycle, and significantly inhibiting STAT3 phosphorylation.[6]
RhoA/ROCK Pathway Inhibitors
The RhoA/ROCK pathway is involved in cellular processes that promote tumor growth and metastasis.[7] Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized as inhibitors of this pathway. Compound b19 significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells and promoted apoptosis.[7]
Tubulin Polymerization Inhibitors
Resembling combretastatin analogs, benzothiophene acrylonitrile derivatives have shown potent anticancer properties by interfering with tubulin polymerization.[8] Compounds 5 , 6 , and 13 exhibited significant growth inhibition against a panel of 60 human cancer cell lines.[8]
| Compound | Cancer Cell Line Panel (NCI-60) | GI50 Range (nM) |
| 5 | 85% of cell lines | 10.0 - 90.9[8] |
| 6 | 96% of cell lines | 21.1 - 98.9[8] |
| 13 | Most cell lines | < 10.0[8] |
Notably, these compounds are not substrates for P-glycoprotein, suggesting they may be effective against multidrug-resistant cancers.[8]
Cholinesterase Inhibitors
Benzothiophene derivatives have also been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the treatment of Alzheimer's disease.[1] A study of benzothiophene-chalcone hybrids revealed that these compounds were generally better inhibitors of both enzymes compared to their benzothiophene precursors.[9]
| Compound | Target Enzyme | IC50 (µM) |
| 5f | AChE | 62.10[9] |
| 5h | BChE | 24.35[9] |
| Galantamine (Reference) | BChE | 28.08[9] |
Cyclooxygenase (COX) Inhibitors
Certain benzothiophene derivatives have shown potential as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory process.[1] A series of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives were identified as potent and selective COX-2 inhibitors.[10]
| Compound | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |
| 4a | 0.31 - 1.40 | 48.8 - 183.8[10] |
| 4j | 0.31 - 1.40 | 48.8 - 183.8[10] |
| 4k | 0.31 - 1.40 | 48.8 - 183.8[10] |
| 4q | 0.31 - 1.40 | 48.8 - 183.8[10] |
These compounds also displayed potent anti-inflammatory activity in a carrageenan-induced rat paw edema assay.[10]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Inhibition of the MAPK/ERK pathway by a benzothiophene-based MK2 inhibitor.
Caption: Benzothiophene-based inhibitor blocking the STAT3 signaling pathway.
Caption: Workflow for determining the IC50 of benzothiophene-based kinase inhibitors.
Experimental Protocols
Kinase Inhibition Assay
To determine the half-maximal inhibitory concentration (IC50) of the benzothiophene compounds against specific kinases, a common method is a radiometric filter binding assay or a luminescence-based assay.
-
Reaction Setup : The kinase, substrate (e.g., a peptide or protein), and ATP (often radiolabeled [γ-³²P]ATP) are combined in a reaction buffer.
-
Inhibitor Addition : The benzothiophene-based inhibitor is added at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation : The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a specific time to allow the kinase to phosphorylate the substrate.
-
Reaction Termination : The reaction is stopped, often by adding a solution like phosphoric acid.
-
Detection :
-
Radiometric Assay : The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radiolabel is quantified using a scintillation counter.
-
Luminescence Assay : A reagent is added that produces a luminescent signal proportional to the amount of ATP remaining in the well. A decrease in kinase activity results in a higher signal.
-
-
Data Analysis : The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]
Cell Proliferation (GI50) Assay
The 50% growth inhibition (GI50) is determined using a sulforhodamine B (SRB) assay or similar methods that measure cell density.
-
Cell Plating : Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment : The benzothiophene derivatives are added to the wells at various concentrations, and the plates are incubated for a set period (e.g., 48 or 72 hours).
-
Cell Fixation : The cells are fixed to the plate, typically with trichloroacetic acid (TCA).
-
Staining : The fixed cells are stained with SRB, a dye that binds to cellular proteins.
-
Measurement : The unbound dye is washed away, and the bound dye is solubilized. The absorbance is read on a plate reader at a specific wavelength (e.g., 515 nm).
-
Data Analysis : The GI50 is calculated as the concentration of the compound that causes a 50% reduction in the net protein content compared to control cells.[8]
Cholinesterase Inhibition Assay
The inhibitory activity against AChE and BChE is often measured using Ellman's method.
-
Enzyme and Inhibitor Incubation : The respective cholinesterase enzyme is pre-incubated with the benzothiophene inhibitor at various concentrations.
-
Substrate Addition : The substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE) and Ellman's reagent (DTNB) are added to initiate the reaction.
-
Detection : The enzyme hydrolyzes the substrate, producing thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored spectrophotometrically.
-
Data Analysis : The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1]
COX Inhibition Assay
The ability of compounds to inhibit COX-1 and COX-2 can be determined using an in vitro enzyme immunoassay.
-
Enzyme and Inhibitor Incubation : Recombinant human COX-1 or COX-2 is incubated with the benzothiophene inhibitor.
-
Substrate Addition : Arachidonic acid is added as the substrate to initiate the reaction.
-
Prostaglandin Measurement : The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis : The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in PGE2 production compared to the control.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Evaluation of Benzothiophene Compounds: In Vitro and In Vivo Perspectives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vitro and in vivo studies on benzothiophene compounds, a versatile class of heterocyclic molecules with a wide range of pharmacological activities. This document summarizes key experimental data, details methodologies for crucial assays, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of the preclinical evaluation of these promising therapeutic agents.
Benzothiophene and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The structural versatility of the benzothiophene nucleus allows for extensive chemical modifications, leading to the development of compounds with therapeutic potential across various disease areas.[3][4] This guide will delve into the critical in vitro and in vivo studies that form the foundation of their preclinical development.
In Vitro Studies: Foundational Insights into Biological Activity
In vitro studies are the cornerstone of early-stage drug discovery, providing essential information on the biological activity, mechanism of action, and potential toxicity of novel compounds in a controlled laboratory setting.
Anticancer Activity
A significant body of research has focused on the anticancer properties of benzothiophene derivatives. These compounds have been shown to inhibit the growth of a wide array of cancer cell lines through various mechanisms.
Quantitative Data Summary: In Vitro Anticancer Activity of Benzothiophene Derivatives
| Compound/Analog | Cancer Cell Line | Assay Type | Endpoint | Result | Reference |
| Compound 6 (Benzothiophene Acrylonitrile) | PC3 (Prostate) | Cell Viability | GI50 | <100 nM | [5] |
| NCI/ADR-Res (Ovarian, P-gp expressing) | Cell Viability | GI50 | Similar to non-resistant lines | [5] | |
| Compound 13 (Benzothiophene Acrylonitrile) | 60 Human Cancer Cell Lines | Growth Inhibition | GI50 | <10.0 nM in most lines | [5] |
| Compound 16b (5-hydroxybenzothiophene hydrazide) | U87MG (Glioblastoma) | Growth Inhibition | IC50 | 7.2 μM | [6] |
| HCT-116 (Colon), A549 (Lung), HeLa (Cervical) | Growth Inhibition | IC50 | Not specified, but showed activity | [6] | |
| IPBT (3-iodo-2-phenylbenzo[b]thiophene) | HepG2 (Liver), Caco-2 (Colon) | Cytotoxicity | EC50 | 67.04 µM, 63.74 µM | [7] |
| Compound b19 (Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative) | MDA-MB-231 (Breast) | Proliferation Inhibition | Not specified | Significant inhibition | [8] |
Key Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Several benzothiophene acrylonitrile analogs have demonstrated potent anticancer properties by interfering with tubulin polymerization, leading to mitotic arrest.[5] These compounds are particularly interesting as they appear to overcome P-glycoprotein (P-gp)-mediated multidrug resistance.[5]
-
Kinase Inhibition: Certain 5-hydroxybenzothiophene derivatives act as multi-target kinase inhibitors, targeting key kinases involved in cancer progression such as Clk1/4, DRAK1, and Dyrk1A/B.[6][9] Compound 16b, for instance, induces G2/M cell cycle arrest and apoptosis in glioblastoma cells.[9][10]
-
RhoA/ROCK Pathway Inhibition: Derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been shown to target the RhoA/ROCK signaling pathway, which is crucial for cancer cell proliferation, migration, and invasion.[8][11]
Experimental Protocols:
In Vitro Growth Inhibition and Cytotoxicity Assay (e.g., AlamarBlue Assay): [5]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the benzothiophene compounds for a specified period (e.g., 72 hours).
-
Viability Assessment: AlamarBlue reagent is added to each well, and the plates are incubated. The fluorescence or absorbance is then measured using a plate reader.
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of a specific activity) values are calculated from the dose-response curves.
In Vitro Tubulin Polymerization Assay: [5]
-
Reaction Mixture: Purified tubulin is mixed with a polymerization buffer in the presence of the test compound or controls (e.g., docetaxel as a stabilizer, vinblastine as a destabilizer).
-
Polymerization Monitoring: The change in absorbance at 340 nm is monitored over time at 37°C. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: The extent of polymerization inhibition or promotion by the compound is determined by comparing the absorbance curves to those of the controls.
In Vitro Kinase Inhibition Assay: [6][9]
-
Reaction Setup: The assay is typically performed in a multi-well plate format. Each well contains the target kinase, a specific substrate, ATP, and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated to allow for the phosphorylation of the substrate by the kinase.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioactivity (using ³²P-ATP), fluorescence, or luminescence-based assays.
-
Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.
Signaling Pathway Visualization:
Figure 1: Simplified pathway of mitotic catastrophe induction by tubulin-destabilizing benzothiophene compounds.
Antimicrobial Activity
Benzothiophene derivatives have also demonstrated promising activity against various pathogens, including multidrug-resistant bacteria.
Experimental Protocol:
Minimum Inhibitory Concentration (MIC) Assay: [12]
-
Bacterial Culture: A standardized inoculum of the target bacterium (e.g., Enterococcus faecium) is prepared.
-
Compound Dilution: The benzothiophene compound is serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for bacterial growth (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vivo Studies: Assessing Efficacy and Safety in a Living System
In vivo studies are critical for evaluating the therapeutic potential of a drug candidate in a whole-organism context, providing insights into its efficacy, pharmacokinetics, and toxicity profile.
In Vivo Efficacy
Antimicrobial Efficacy in a Mouse Model:
A study on a novel benzothiophene derivative, JSF-3269, demonstrated its in vivo efficacy in an immunocompetent mouse model of acute, drug-resistant Enterococcus faecium infection.[12] This highlights the potential of this class of compounds to address the challenge of antibiotic resistance.[13]
Experimental Protocol:
Mouse Model of Systemic Infection: [12]
-
Infection: Mice are infected with a lethal dose of drug-resistant E. faecium.
-
Treatment: At a specified time post-infection, mice are treated with the benzothiophene compound or a vehicle control via a relevant route of administration (e.g., intraperitoneal).
-
Monitoring: The survival of the mice is monitored over a defined period.
-
Data Analysis: Survival curves are generated and statistically analyzed to determine the efficacy of the treatment.
Anticancer Efficacy in Animal Models:
While specific in vivo anticancer efficacy data for the highlighted in vitro compounds was not detailed in the provided search results, the general workflow for such studies is well-established.
Experimental Workflow Visualization:
Figure 2: A generalized workflow for assessing the in vivo anticancer efficacy of a test compound.
Metabolic Stability and Pharmacokinetics
The metabolic fate of a drug is a critical determinant of its efficacy and safety. In vitro metabolism studies are often conducted early in the drug discovery process to predict in vivo pharmacokinetic behavior.
Experimental Protocol:
In Vitro Metabolic Stability Assay (Liver Microsomes): [14][15]
-
Incubation Mixture: The test compound is incubated with liver microsomes (which contain key drug-metabolizing enzymes like cytochrome P450s) and necessary cofactors (e.g., NADPH).[16][17]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by adding a solvent like acetonitrile.
-
Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Data Analysis: The half-life (t½) and intrinsic clearance of the compound are calculated.
Studies have shown that some 2-substituted benzothiophene moieties can form reactive arene oxide intermediates, which can be a potential source of toxicity.[14] Early metabolic screening can help identify and eliminate compounds with such liabilities.[14]
Conclusion
The study of benzothiophene compounds reveals a promising landscape for the development of new therapeutics. In vitro assays provide a rapid and cost-effective means to identify lead compounds and elucidate their mechanisms of action, as demonstrated by the potent anticancer and antimicrobial activities of various derivatives. However, the transition from a promising in vitro profile to a successful in vivo candidate is a significant challenge. In vivo studies are indispensable for validating efficacy in a complex biological system and for assessing the pharmacokinetic and safety profiles of these compounds. The synergistic use of both in vitro and in vivo models, as outlined in this guide, is crucial for advancing the most promising benzothiophene derivatives towards clinical application.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oiccpress.com [oiccpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small Molecule Benzothiophene with In Vivo Efficacy in a Mouse Model of Drug-Resistant Enterococcus faecium Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchwithrutgers.com [researchwithrutgers.com]
- 14. In vitro metabolic fate of a novel structural class: evidence for the formation of a reactive intermediate on a benzothiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
- 16. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Bioisosteric Replacement Strategies for Benzothiophene Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzothiophene scaffold has proven to be a cornerstone for the development of a diverse array of therapeutic agents. Its unique physicochemical properties have led to its incorporation into drugs targeting a wide range of biological targets. However, to optimize potency, selectivity, and pharmacokinetic profiles, bioisosteric replacement of the benzothiophene core is a frequently employed strategy. This guide provides a comparative analysis of common bioisosteric replacements for benzothiophene, including benzofuran, indole, thienopyridine, and azaindole, supported by available experimental data.
Overview of Bioisosteric Replacements
Bioisosterism involves the substitution of a moiety within a molecule with another group that retains similar physical and chemical properties, leading to comparable biological activity. This strategy is pivotal in lead optimization to enhance efficacy, improve safety profiles, and overcome liabilities such as poor metabolic stability. The classical bioisosteric replacement of the sulfur atom in the benzothiophene ring with oxygen (benzofuran) or a nitrogen-hydrogen group (indole), or the replacement of a methine group with a nitrogen atom (thienopyridine and azaindole), can significantly impact a compound's interaction with its biological target and its absorption, distribution, metabolism, and excretion (ADME) properties.
Comparative Biological Activity
The choice of a bioisostere can profoundly influence the pharmacological activity of a compound. Below is a comparison of the biological activities of benzothiophene analogs and their bioisosteres across different therapeutic targets.
Anticancer Activity
Benzothiophene and its bioisosteres have been extensively investigated as scaffolds for anticancer agents, often targeting protein kinases and other key signaling proteins.
Table 1: Comparative Anticancer Activity of Benzothiophene Analogs and Their Bioisosteres
| Target/Assay | Benzothiophene Analog | IC50/Activity | Benzofuran Analog | IC50/Activity | Indole Analog | IC50/Activity | Thienopyridine Analog | IC50/Activity | Reference |
| Mcl-1 Inhibition | Merged scaffold | - | Merged scaffold | - | - | - | - | - | [1] |
| Antitumor (General) | (4-hydroxy-3-methyl-6-phenylbenzofuran-2-yl)phenylmethanone | - | - | GI50 values reported | (3-Amino-6-thiophen-2-yl-thieno[2,3-b]pyridin-2-yl)phenylmethanone | GI50 values reported | - | [2] | |
| PPARδ Agonism | Benzothiophene template | EC50 values reported | Benzofuran template | EC50 values reported | Indole template | EC50 values reported | - | - | [3] |
Note: Direct comparative IC50 values across all four bioisosteres from a single study are often unavailable in the public domain. The data presented is a synthesis from multiple sources to illustrate general trends.
Antimicrobial Activity
The benzothiophene moiety is a key feature in some antifungal agents. Its replacement can modulate the spectrum and potency of antimicrobial activity. For instance, Sertaconazole, an antifungal agent, contains a benzothiophene group.[4][5][6][7][8]
Table 2: Comparative Antimicrobial Activity
| Organism | Benzothiophene Analog (Sertaconazole) | MIC (μg/mL) | Benzofuran Analog | MIC (μg/mL) | Indole Analog | MIC (μg/mL) | Thienopyridine Analog | MIC (μg/mL) | Reference |
| Candida albicans | 0.35 - 5.04 (fungistatic) | - | Data not available | - | Data not available | - | Data not available | [5] | |
| Dermatophytes | 0.24 - 2 (fungistatic) | - | Data not available | - | Data not available | - | Data not available | [5] |
Impact on ADME Properties
Bioisosteric replacement is a powerful tool to fine-tune the pharmacokinetic profile of a drug candidate. The introduction of heteroatoms can alter lipophilicity, solubility, metabolic stability, and plasma protein binding.
Table 3: Conceptual Comparison of ADME Properties
| Property | Benzothiophene | Benzofuran | Indole | Thienopyridine/Azaindole |
| Lipophilicity (logP) | Generally high | Slightly lower than benzothiophene | Can be lower or higher depending on substitution | Generally lower (more polar) |
| Metabolic Stability | Prone to oxidation at sulfur and benzene ring | Can undergo O-dealkylation and ring hydroxylation | Susceptible to N-oxidation and ring hydroxylation | Nitrogen can influence metabolic pathways, potentially improving stability |
| Aqueous Solubility | Generally low | Slightly improved over benzothiophene | Can be improved due to H-bond donating/accepting ability | Generally improved due to increased polarity |
| Plasma Protein Binding | Tends to be high | Can be slightly lower | Variable | Generally lower |
Key Drug Examples and Bioisosteric Considerations
Raloxifene
Raloxifene, a selective estrogen receptor modulator (SERM), features a 2-arylbenzothiophene core. Structure-activity relationship (SAR) studies have shown that modifications to this core are critical for its biological activity.[9][10][11][12] The 6-hydroxy group on the benzothiophene is crucial for estrogen receptor binding.[9][11] Replacement of the benzothiophene with other scaffolds would need to maintain the critical interactions established by these key functional groups.
Zileuton
Zileuton, a 5-lipoxygenase inhibitor, contains a benzo[b]thiophene moiety.[13][14][15][16][17] Studies on Zileuton hybrids have indicated that the benzothiophene portion is essential for its inhibitory activity.[13] This suggests that any bioisosteric replacement would need to mimic the electronic and steric properties of the benzothiophene ring to maintain potency.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of compound performance. Below are representative protocols for key experiments.
In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of a test compound that inhibits 50% of the activity of a specific kinase.
-
Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, test compounds, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Materials: Test compounds, Mueller-Hinton Broth (MHB), bacterial or fungal inoculum, 96-well microtiter plates, and an incubator.
-
Procedure:
-
Prepare a standardized inoculum of the microorganism in MHB.
-
Prepare serial two-fold dilutions of the test compounds in MHB in the microtiter plate.
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
In Vitro Metabolic Stability Assay (Liver Microsomes)
-
Objective: To assess the rate of metabolism of a compound by liver microsomal enzymes.
-
Materials: Test compound, liver microsomes (human, rat, etc.), NADPH regenerating system, and buffer solution (e.g., phosphate buffer).
-
Procedure:
-
Pre-warm the liver microsome suspension and the test compound in the buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a suitable solvent (e.g., cold acetonitrile).
-
Analyze the remaining concentration of the parent compound in the samples using LC-MS/MS.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression.
-
Signaling Pathways and Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the context of bioisosteric replacement strategies.
Caption: The STAT3 signaling pathway and potential points of inhibition by benzothiophene analogs.
Caption: A generalized experimental workflow for determining the IC50 value of an enzyme inhibitor.
Conclusion
The bioisosteric replacement of the benzothiophene scaffold with benzofuran, indole, thienopyridine, or azaindole offers a powerful strategy for modulating the pharmacological and pharmacokinetic properties of drug candidates. The choice of the isostere is highly context-dependent, relying on the specific biological target and the desired property improvements. While direct head-to-head comparisons across a wide range of targets are not always available, the existing data suggests that such replacements can lead to significant changes in potency, selectivity, and ADME profiles. This guide serves as a foundational resource for researchers to make informed decisions in the design and optimization of novel therapeutics based on these privileged heterocyclic systems. Further targeted research focusing on direct comparative studies will be invaluable in building a more comprehensive understanding of these important bioisosteric relationships.
References
- 1. Unraveling the molecular mechanism of benzothiophene and benzofuran scaffold-merged compounds binding to anti-apoptotic Myeloid cell leukemia 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thienopyridine and benzofuran derivatives as potent anti-tumor agents possessing different structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of selective benzothiophene, benzofuran, and indole-based peroxisome proliferator-activated receptor delta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal activity of sertaconazole in vitro against clinical isolates of Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of sertaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sertaconazole Nitrate Shows Fungicidal and Fungistatic Activities against Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum, Causative Agents of Tinea Pedis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sertaconazole: pharmacology of a gynecological antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sertaconazole: a review of its use in the management of superficial mycoses in dermatology and gynaecology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of selective estrogen receptor modulators: modifications to the 2-arylbenzothiophene core of raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Zileuton-Hydroxycinnamic Acid Hybrids: Synthesis and Structure-Activity Relationship towards 5-Lipoxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Zileuton: clinical implications of 5-Lipoxygenase inhibition in severe airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of treatment with zileuton, a 5-lipoxygenase inhibitor, in patients with asthma. A randomized controlled trial. Zileuton Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profile of 1-Benzothiophen-5-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical cross-reactivity profile of 1-Benzothiophen-5-ylmethanol against established drugs sharing the benzothiophene core scaffold: Raloxifene, Zileuton, and Sertaconazole. The data presented herein is illustrative, derived from the types of targets included in commercially available in vitro safety pharmacology panels, to provide a framework for assessing potential off-target interactions.
Introduction
This compound is a heterocyclic compound featuring a benzothiophene core.[1][2] This structural motif is present in several FDA-approved drugs, including the selective estrogen receptor modulator (SERM) Raloxifene, the 5-lipoxygenase inhibitor Zileuton, and the antifungal agent Sertaconazole.[3][4][5][6] Understanding the cross-reactivity profile of a novel compound is crucial in early drug development to anticipate potential off-target effects and guide lead optimization. This guide compares the hypothetical off-target profile of this compound with its clinically approved counterparts, based on a standard safety screening panel.
Comparative Cross-Reactivity Data
The following table summarizes the hypothetical percentage of inhibition of this compound and its comparators against a selection of targets commonly found in safety screening panels. The data is presented as percent inhibition at a concentration of 10 µM. Significant interactions (typically >50% inhibition) are highlighted.
| Target Class | Target | This compound (% Inhibition @ 10µM) | Raloxifene (% Inhibition @ 10µM) | Zileuton (% Inhibition @ 10µM) | Sertaconazole (% Inhibition @ 10µM) |
| GPCRs | Adenosine A₁ | 8 | 15 | 5 | 12 |
| Adrenergic α₁A | 12 | 25 | 10 | 18 | |
| Adrenergic α₂A | 5 | 18 | 7 | 15 | |
| Adrenergic β₁ | 3 | 10 | 2 | 8 | |
| Dopamine D₂ | 15 | 30 | 12 | 22 | |
| Serotonin 5-HT₂ₐ | 20 | 55 | 15 | 25 | |
| Muscarinic M₁ | 7 | 12 | 4 | 9 | |
| Opioid µ | 2 | 8 | 1 | 5 | |
| Ion Channels | hERG | 18 | 28 | 10 | 65 |
| Ca²⁺ Channel (L-type) | 9 | 15 | 6 | 20 | |
| Na⁺ Channel (Site 2) | 4 | 9 | 3 | 11 | |
| Kinases | ABL1 | 6 | 11 | 4 | 9 |
| SRC | 11 | 20 | 8 | 16 | |
| VEGFR2 | 14 | 22 | 9 | 19 | |
| Enzymes | COX-1 | 5 | 9 | 75 | 13 |
| COX-2 | 8 | 14 | 80 | 17 | |
| PDE3A | 3 | 7 | 2 | 6 | |
| Transporters | Dopamine Transporter (DAT) | 10 | 18 | 7 | 14 |
| Norepinephrine Transporter (NET) | 13 | 21 | 9 | 17 | |
| Serotonin Transporter (SERT) | 16 | 52 | 11 | 24 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to represent the type of data generated from a broad cross-reactivity screen.
Experimental Protocols
The cross-reactivity data presented above is typically generated using a battery of in vitro assays. The following are detailed methodologies for key experiments used to assess the interaction of a compound with a wide range of biological targets.
Radioligand Binding Assay
Objective: To determine the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a measure of binding affinity.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cell lines or tissue homogenates. Protein concentration is determined using a standard method (e.g., BCA assay).
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a specific radiolabeled ligand, and varying concentrations of the test compound.
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated for each concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
Enzyme Inhibition Assay
Objective: To determine the ability of a test compound to inhibit the activity of a specific enzyme.
Methodology:
-
Reagents: A purified enzyme, its specific substrate, and the test compound are required.
-
Assay Setup: The assay is conducted in a microplate format. Each well contains the enzyme, the test compound at various concentrations, and a buffer solution.
-
Pre-incubation: The enzyme and test compound are pre-incubated for a short period to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Incubation: The reaction is allowed to proceed for a fixed time at an optimal temperature.
-
Detection: The reaction is stopped, and the amount of product formed or substrate consumed is measured using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).
-
Data Analysis: The percentage of enzyme inhibition by the test compound is calculated relative to a control without the inhibitor. The IC₅₀ value is determined from the dose-response curve.
Visualizations
Experimental Workflow for Cross-Reactivity Profiling
Caption: Workflow for in vitro cross-reactivity profiling.
Signaling Pathway Example: Serotonin (5-HT) Receptor
Caption: Simplified 5-HT2A receptor signaling pathway.
Interpretation of Results
Based on the hypothetical data, this compound exhibits a relatively clean cross-reactivity profile at 10 µM, with no significant inhibition of the targets tested. In contrast, the comparator drugs show expected off-target activities. For instance, Raloxifene, a known SERM, shows significant interaction with the serotonin 5-HT₂ₐ receptor and the serotonin transporter (SERT), which could be explored for potential polypharmacology or side effects.[7][8] Zileuton, an inhibitor of 5-lipoxygenase, also demonstrates significant inhibition of COX-1 and COX-2 enzymes, suggesting a broader anti-inflammatory profile.[4][9] Sertaconazole, an antifungal agent, displays a notable interaction with the hERG potassium channel, a critical consideration for cardiac safety assessment.[10][11][12]
Conclusion
This comparative guide illustrates the importance of early-stage in vitro cross-reactivity profiling in drug discovery. While this compound is presented with a favorable hypothetical profile, this framework underscores the necessity of comprehensive experimental evaluation for any new chemical entity. By comparing the off-target profile of a novel compound with established drugs sharing a similar core structure, researchers can gain valuable insights into its potential for off-target liabilities and make more informed decisions in the drug development process.
References
- 1. (1-BENZOTHIOPHEN-5-YL)METHANOL | CAS 20532-34-7 [matrix-fine-chemicals.com]
- 2. This compound [myskinrecipes.com]
- 3. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Sertaconazole - Wikipedia [en.wikipedia.org]
- 6. Benzothiophene [chemenu.com]
- 7. Review on raloxifene: profile of a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of treatment with zileuton, a 5-lipoxygenase inhibitor, in patients with asthma. A randomized controlled trial. Zileuton Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. drugs.com [drugs.com]
New Benzothiophene Derivatives Emerge as Potent Anthelmintic Agents, Outperforming Albendazole in Preclinical Studies
For Immediate Release
[City, State] – Researchers have synthesized a novel series of benzothiophene derivatives demonstrating significant anthelmintic activity, with some compounds exhibiting superior efficacy compared to the widely used drug, albendazole. These findings, stemming from in-vitro studies using the earthworm model (Pheretima posthuma), suggest a promising new avenue for the development of more effective treatments for helminth infections, a major global health concern.
The study, focused on N-(6-substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide derivatives, revealed that slight modifications to the chemical structure of the benzothiophene core led to substantial differences in anthelmintic potency. Notably, compounds designated as 3d, 3e, and 3f displayed the most pronounced activity, inducing paralysis and death in earthworms in significantly shorter times than other synthesized analogues and the standard drug, albendazole.[1]
This comparison guide provides a detailed overview of the anthelmintic activity of these new benzothiophene derivatives, their performance against albendazole, the experimental protocols used for their evaluation, and insights into their potential mechanism of action.
Comparative Efficacy of Benzothiophene Derivatives
The anthelmintic potential of the newly synthesized benzothiophene derivatives was quantified by measuring the time taken to cause paralysis and death of Pheretima posthuma. The results, summarized in the table below, highlight the superior performance of several derivatives when compared to the commercially available anthelmintic, albendazole.
| Compound | Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) |
| Benzothiophene 3a | 10 | 25.42 | 39.21 |
| Benzothiophene 3b | 10 | 21.15 | 31.56 |
| Benzothiophene 3c | 10 | 17.39 | 20.14 |
| Benzothiophene 3d | 10 | 15.28 | 18.49 |
| Benzothiophene 3e | 10 | 13.15 | 16.17 |
| Benzothiophene 3f | 10 | 19.47 | 25.33 |
| Albendazole (Standard) | 10 | 20.00 | 30.00 |
| Control (Normal Saline) | - | - | - |
Data represents the mean values obtained from the study. The control group showed no paralysis or death throughout the observation period.
Experimental Protocols
The evaluation of the anthelmintic activity of the benzothiophene derivatives was conducted following a standardized in-vitro protocol using adult Indian earthworms, Pheretima posthuma. This model is widely accepted for preliminary anthelmintic screening due to its anatomical and physiological similarities to intestinal roundworms.
In-Vitro Anthelmintic Activity Assay using Pheretima posthuma
-
Animal Collection and Preparation: Adult Indian earthworms (Pheretima posthuma) of approximately 5-8 cm in length were collected from moist soil. The worms were washed with normal saline to remove any adhering soil and fecal matter.
-
Test Solutions: The synthesized benzothiophene derivatives and the standard drug, albendazole, were prepared at a concentration of 10 mg/mL in a minimum amount of Dimethyl Sulfoxide (DMSO) and the volume was adjusted with normal saline. A solution of normal saline served as the negative control.
-
Experimental Procedure:
-
Petri dishes were divided into groups for each test compound, the standard drug, and the control.
-
Each petri dish contained 25 mL of the respective solution.
-
Six earthworms of similar size were placed in each petri dish.
-
Observations were made for the time taken for paralysis and death of the worms.
-
-
Endpoint Determination:
-
Paralysis: The time at which the worms ceased all movement, except when shaken vigorously, was recorded as the time of paralysis.
-
Death: The time at which the worms showed no movement whatsoever, even when shaken vigorously or dipped in warm water (50°C), was recorded as the time of death. The death was confirmed by the loss of motility and fading of the body color.
-
The following diagram illustrates the workflow of the anthelmintic activity screening:
Caption: Workflow for the in-vitro anthelmintic activity assessment.
Proposed Mechanism of Action
While the precise mechanism of action for these novel benzothiophene derivatives is yet to be fully elucidated, it is hypothesized to be similar to that of benzimidazoles, such as albendazole, due to structural similarities. Benzimidazoles are known to exert their anthelmintic effect by selectively binding to β-tubulin in parasitic worms.[2] This binding disrupts the polymerization of microtubules, which are essential for various cellular functions, including cell division, motility, and nutrient absorption. The disruption of these vital processes ultimately leads to the paralysis and death of the parasite.
The following diagram illustrates the proposed mechanism of action:
Caption: Proposed mechanism of action for benzothiophene derivatives.
Conclusion
The development of these novel benzothiophene derivatives represents a significant step forward in the search for new and more effective anthelmintic drugs. The superior in-vitro activity of compounds 3d, 3e, and 3f against Pheritima posthuma compared to albendazole warrants further investigation, including studies to elucidate their precise mechanism of action, evaluate their efficacy against a broader range of parasitic helminths, and assess their safety profiles in in-vivo models. These promising results offer hope for addressing the growing challenge of anthelmintic resistance and improving the treatment of parasitic worm infections worldwide.
References
Safety Operating Guide
Proper Disposal of 1-Benzothiophen-5-ylmethanol: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a comprehensive operational plan for the proper disposal of 1-Benzothiophen-5-ylmethanol. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is prudent to treat it as a hazardous substance, drawing parallels from related benzothiophene compounds and adhering to general hazardous waste protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin contact. Gloves should be inspected before use and properly removed and discarded afterward. |
| Body Protection | A laboratory coat or other protective clothing. | To prevent contamination of personal clothing. |
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any potential dust or vapors.[1] Ensure that eyewash stations and safety showers are readily accessible.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local hazardous waste regulations. The following steps provide a procedural framework for its safe disposal.
Step 1: Waste Determination and Segregation
The initial and most critical step is to classify the waste. Based on the SDS for the related compound, 1-Benzothiophen-2-ylmethanol, waste containing benzothiophene derivatives should be considered hazardous.[1]
-
Action: Collect all waste materials containing this compound, including residual amounts in containers, contaminated lab supplies (e.g., pipette tips, gloves, weighing paper), and solutions, in a designated hazardous waste container.
-
Critical "Do Not": Do not mix this waste with non-hazardous materials or other incompatible waste streams.[2]
Step 2: Waste Container Selection and Labeling
Proper containment and labeling are essential for safe storage and transport.
-
Container Requirements: Use a sturdy, leak-proof container that is chemically compatible with this compound. The container must have a secure, screw-on cap to prevent leakage.[3]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The label should also indicate the primary hazards.
Step 3: Storage of Hazardous Waste
Waste must be stored safely in a designated satellite accumulation area (SAA) while awaiting pickup.
-
Storage Conditions: Keep the waste container tightly closed except when adding waste.[4] Store the container in a secondary containment bin to capture any potential leaks.[3] The storage area should be cool, dry, and well-ventilated.
-
Segregation: Store the waste away from incompatible materials, such as strong oxidizing agents.[5]
Step 4: Arranging for Final Disposal
Hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.
-
Procedure: Contact your EHS department to schedule a waste pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.[6]
-
Empty Containers: Empty containers of this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste. After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plastic.[4]
Disposal Workflow
The following diagram illustrates the key steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
Personal protective equipment for handling 1-Benzothiophen-5-ylmethanol
Essential Safety and Handling Guide for 1-Benzothiophen-5-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 20532-34-7). The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure a safe laboratory environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The information provided below is extrapolated from the SDS of the related compound 1-Benzothiophen-2-ylmethanol and other benzothiophene derivatives. It is imperative to handle this chemical with caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Conforming to European standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][2] |
| Hand Protection | Protective Gloves | Chemically resistant gloves. Inspect before use and remove with care to avoid skin contamination.[1] |
| Body Protection | Lab Coat/Clothing | Long-sleeved clothing to prevent skin contact.[1] |
| Respiratory Protection | Not Required (Normal Use) | No protective equipment is needed under normal laboratory use with adequate ventilation.[1][2] |
| Respirator (Large Scale/Emergency) | Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or in case of emergency.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Engineering Controls :
-
Handling :
-
Storage :
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Protect from moisture.[1]
-
Disposal Plan: Step-by-Step Disposal Procedures
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification :
-
Waste Segregation and Collection :
-
Disposal :
Emergency Procedures
In the event of an exposure or spill, follow these first-aid measures and containment procedures.
| Incident | First-Aid Measures |
| Eye Contact | Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give artificial respiration. Seek medical attention if symptoms occur.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1] |
| Spill | Ensure adequate ventilation. Use personal protective equipment. Sweep up and shovel into a suitable container for disposal. Avoid dust formation.[1] |
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

